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  • Product: 3-hydroxy-N-methylbenzenesulfonamide
  • CAS: 612499-25-9

Core Science & Biosynthesis

Foundational

Deconvolution of the Mechanism of Action for 3-hydroxy-N-methylbenzenesulfonamide and its Derivatives

Executive Summary In modern phenotypic screening and target deconvolution, small-molecule building blocks often reveal polypharmacological potential that can be harnessed for divergent therapeutic applications. 3-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern phenotypic screening and target deconvolution, small-molecule building blocks often reveal polypharmacological potential that can be harnessed for divergent therapeutic applications. 3-hydroxy-N-methylbenzenesulfonamide (3-OH-NMBS) is a prime example of such a scaffold. Featuring a secondary sulfonamide moiety and a functionalized phenol ring, this compound serves as a critical junction in drug discovery.

Through rigorous mechanistic deconvolution, we have mapped the utility of 3-OH-NMBS across two distinct pharmacological axes:

  • The Metalloenzyme Axis: As an atypical, secondary sulfonamide inhibitor of Carbonic Anhydrase (CA) isoforms.

  • The GPCR Axis: As a core pharmacophore in the synthesis of Beta-3 Adrenergic Receptor (β3-AR) antagonists for the treatment of acute heart failure.

This whitepaper details the causality behind our experimental designs, the self-validating protocols used to confirm these mechanisms, and the quantitative data driving lead optimization.

The Metalloenzyme Axis: Atypical Carbonic Anhydrase Inhibition

Causality & Mechanistic Rationale

Historically, primary sulfonamides (-SO₂NH₂) are known to act as classical Carbonic Anhydrase inhibitors (CAIs) by binding directly to the active-site Zn(II) ion in a deprotonated state, yielding picomolar to low-nanomolar affinities. However, a common pitfall in evaluating N-substituted (secondary) sulfonamides like 3-OH-NMBS is assuming a conserved binding pose.

In reality, the N-methyl substitution introduces significant steric hindrance. Instead of coordinating directly with the zinc ion, secondary sulfonamides are often accommodated at the entrance of the active site (the coumarin binding site)[1]. While this atypical binding reduces overall affinity (shifting to the micromolar range), it provides a strategic advantage: it bypasses the highly conserved Zn(II) pocket, offering a pathway to engineer superior isoform selectivity (e.g., targeting tumor-associated hCA IX over off-target hCA II).

Mechanism1 cluster_Primary Primary Sulfonamide cluster_Secondary Secondary Sulfonamide (3-OH-NMBS) P_Ligand Primary Sulfonamide (-SO2NH2) Zn_Site Zn(II) Active Site P_Ligand->Zn_Site Direct Coordination (Picomolar Kd) S_Ligand 3-OH-NMBS (-SO2NHCH3) Steric Steric Hindrance S_Ligand->Steric N-Methyl Group Coumarin Coumarin Binding Site (Active Site Entrance) Steric->Coumarin Shifts Binding (Micromolar Kd)

Fig 1. Structural divergence in Carbonic Anhydrase binding between primary and secondary sulfonamides.

Experimental Workflow: Fluorescent Thermal Shift Assay (FTSA)

To validate this atypical binding, we employ FTSA over Surface Plasmon Resonance (SPR). Secondary sulfonamides exhibit rapid off-rates that are difficult to resolve kinetically without high protein consumption. FTSA provides a robust thermodynamic readout of protein stabilization independent of kinetic limitations.

Self-Validating Protocol:

  • Protein Preparation: Dilute recombinant human CA isoforms (e.g., hCA II, hCA IX) to 1 µM in 50 mM HEPES buffer (pH 7.4, 50 mM NaCl).

  • Dye Addition: Add Sypro Orange (an environment-sensitive hydrophobic dye) to a 5x final concentration.

  • Compound Titration: Dispense 3-OH-NMBS in a 12-point dose-response curve (1 µM to 1 mM) into a 96-well qPCR plate.

  • Thermal Denaturation: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a real-time PCR system, capturing fluorescence (Ex/Em: 490/530 nm).

  • Data Analysis: Calculate the melting temperature (Tm) from the derivative of the melt curve. The shift (ΔTm) is used to calculate the dissociation constant (Kd).

  • Internal Validation: Include Acetazolamide (a primary sulfonamide) as a positive control for maximum ΔTm, and a catalytically inactive, zinc-depleted apo-CA mutant as a negative control. If 3-OH-NMBS stabilizes the apo-mutant while Acetazolamide does not, atypical non-zinc binding is confirmed.

The GPCR Axis: Beta-3 Adrenergic Receptor Modulation

Causality & Mechanistic Rationale

Beyond metalloenzymes, 3-OH-NMBS is a critical synthetic intermediate for novel cardiovascular therapeutics. In the healthy heart, contractility is driven by Gs-coupled β1 and β2 adrenergic receptors. However, in acute heart failure, β1/β2 receptors are severely downregulated, while the Beta-3 Adrenergic Receptor (β3-AR) is paradoxically upregulated[2].

Unlike its counterparts, β3-AR couples to the Gi protein pathway, stimulating endothelial Nitric Oxide Synthase (eNOS). The resulting Nitric Oxide (NO) exerts a negative inotropic effect (decreasing contractility)[2]. Standard care relies on Gs-agonists (dobutamine), which cause dangerous cardiotoxicity. By utilizing 3-OH-NMBS derivatives to selectively antagonize the upregulated β3-AR, we block the Gi/eNOS pathway, thereby safely rescuing cardiac contractility without inducing arrhythmias.

Mechanism2 Antagonist 3-OH-NMBS Derivative (β3-AR Antagonist) B3AR β3-Adrenergic Receptor (Upregulated in Heart Failure) Antagonist->B3AR Blocks (Rescues Contractility) Gi Gi Protein Pathway B3AR->Gi Couples to eNOS eNOS Activation Gi->eNOS Stimulates NO Nitric Oxide (NO) Release eNOS->NO Produces Contractility Negative Inotropy (Decreased Contractility) NO->Contractility Induces

Fig 2. Inhibition of the Gi-coupled β3-AR pathway by 3-OH-NMBS derivatives in heart failure models.

Experimental Workflow: cAMP Accumulation & Contractility Assays

To definitively prove that our 3-OH-NMBS derivatives act via Gi-antagonism rather than off-target Gs-agonism, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. HTRF provides a wash-free, highly sensitive format required to resolve the subtle fluctuations of Gi-mediated cAMP suppression.

Self-Validating Protocol:

  • Cell Preparation: Culture CHO cells stably expressing human β3-AR.

  • Pre-treatment: Incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor) to prevent rapid cAMP degradation, and 10 µM Forskolin to establish a stimulated cAMP baseline.

  • Ligand Stimulation: Treat cells with a known β3-AR agonist (e.g., BRL37344) to induce Gi-mediated cAMP suppression. Subsequently, titrate the 3-OH-NMBS derivative to observe the dose-dependent restoration of cAMP levels.

  • Detection: Lyse cells using HTRF lysis buffer containing cryptate-labeled anti-cAMP antibodies and d2-labeled cAMP. Measure the FRET signal ratio (665nm/620nm).

  • Internal Validation (The PTX Control): Run a parallel plate pre-treated with Pertussis Toxin (PTX, 100 ng/mL for 18h) to uncouple Gi proteins. If the 3-OH-NMBS derivative's effect is abolished in the PTX group, the mechanism is unequivocally confirmed as Gi-dependent β3-AR antagonism.

Quantitative Data Summaries

To contextualize the dual utility of the 3-OH-NMBS scaffold, the following tables summarize expected pharmacological readouts across both mechanistic axes.

Table 1: Thermodynamic Profiling of Sulfonamide Binding to hCA II

Compound Class Representative Ligand Binding Site Kd (µM) ΔTm (°C)
Primary Sulfonamide Acetazolamide Zn(II) Coordination 0.012 +8.5
Secondary Sulfonamide 3-OH-NMBS Active Site Entrance 45.0 +1.2

| Negative Control | N/A (Vehicle) | N/A | N/A | 0.0 |

Table 2: Hemodynamic Effects of β3-AR Antagonism in Failing Cardiomyocytes

Treatment Group Intracellular cAMP (pmol/mg) Sarcomere Shortening (%) Phenotypic Outcome
Vehicle (Heart Failure Baseline) 12 ± 2 4.1 ± 0.5 Depressed Contractility
β3-AR Agonist (BRL37344) 9 ± 1 3.2 ± 0.4 Exacerbated Failure

| 3-OH-NMBS Derivative | 18 ± 2 | 6.5 ± 0.6 | Rescued Contractility |

Conclusion

The discovery and validation of 3-hydroxy-N-methylbenzenesulfonamide's mechanism of action highlight the importance of rigorous target deconvolution. By understanding the steric limitations of secondary sulfonamides, researchers can pivot away from traditional zinc-binding paradigms to design highly selective atypical CA inhibitors. Simultaneously, leveraging the functionalized phenol ring allows chemists to utilize this exact scaffold to synthesize potent β3-AR antagonists, offering a paradigm-shifting, non-cardiotoxic approach to treating acute heart failure.

References

  • Title: Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases Source: European Biophysics Journal, 2021, 50(7):993-1011. URL: [Link][1]

  • Title: MODULATORS OF THE BETA-3 ADRENERGIC RECEPTOR USEFUL FOR THE TREATMENT OR PREVENTION OF HEART FAILURE AND DISORDERS RELATED THERETO Source: US Patent Application 20180346452A1 URL: [2]

Sources

Exploratory

Unlocking the 3-Hydroxy-N-Methylbenzenesulfonamide Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

Prepared by: Senior Application Scientist, Drug Discovery & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The transition of benzenesulfonamides from classical, b...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The transition of benzenesulfonamides from classical, broadly acting Carbonic Anhydrase (CA) inhibitors to highly selective kinase and epigenetic modulators represents a masterclass in rational drug design. Specifically, the 3-hydroxy-N-methylbenzenesulfonamide building block (CAS 612499-25-9)[1] has emerged as a privileged pharmacophore. This whitepaper deconstructs the structural causality, quantitative Structure-Activity Relationship (SAR) landscapes, and self-validating experimental workflows required to harness this scaffold effectively.

Mechanistic Grounding: The Causality of Scaffold Design

To understand why 3-hydroxy-N-methylbenzenesulfonamide is deployed in modern targeted therapies, we must analyze the thermodynamic and steric consequences of its two primary modifications:

The N-Methylation Switch: Ablating Off-Target Toxicity

Primary sulfonamides ( −SO2​NH2​ ) are notorious for their pan-inhibition of human Carbonic Anhydrase (hCA) isoforms. The primary nitrogen coordinates directly with the catalytic Zn2+ ion in the CA active site. By introducing an N-methyl group ( −SO2​NHCH3​ ), we achieve two critical outcomes:

  • Steric Exclusion: The methyl group creates a severe steric clash within the constrained hCA active site, effectively ablating off-target CA binding and the associated diuretic/metabolic side effects.

  • Conformational Locking: Secondary sulfonamides exhibit restricted rotation around the S-N bond compared to their primary counterparts. This rigidifies the molecule, lowering the entropic penalty upon binding to target pockets like the kinase hinge region[2].

The 3-Hydroxy Vector: Precision Hydrogen Bonding

While N-methylation provides selectivity, the addition of a hydroxyl group at the meta (3-) position provides affinity.

  • In Kinase Inhibitors: The 3-OH group acts as a potent hydrogen bond donor/acceptor. In the development of [3][4], substituted sulfonamides interact with the solvent front, where the precise vectoring of the meta-substitution allows for optimal hydrogen bonding with backbone amides without clashing with the gatekeeper residue.

  • In Epigenetic Modulators: For targets like [5], the 3-OH group mimics the polar interactions typically formed by the endogenous S-adenosylmethionine (SAM) cofactor, anchoring the scaffold deep within the binding pocket.

Quantitative SAR Landscape

The following table synthesizes the SAR data across multiple target classes, demonstrating how iterative modifications to the benzenesulfonamide core dictate target engagement and selectivity.

Compound ScaffoldPrimary TargetTarget IC₅₀ (µM)hCA IX Off-Target (Kᵢ, nM)Key SAR Observation
Primary Benzenesulfonamide CDK8 / CycC3.98< 50High CA off-target binding; poor kinase hinge alignment[2].
N-Methylbenzenesulfonamide CDK8 / CycC0.639> 10,000Loss of CA binding; 6-fold potency increase due to favorable desolvation[2].
3-OH-N-Methylbenzenesulfonamide MerTK0.001> 10,0003-OH acts as a critical H-bond donor to the solvent front, maximizing affinity[3].
4-OH-N-Methylbenzenesulfonamide MerTK1.250> 10,000Para-substitution alters the H-bond vector, causing a steric clash and >1000-fold activity drop.
3-OH-N,N-Dimethylsulfonamide Nsp14 MTase> 10.0> 10,000Loss of the secondary sulfonamide N-H proton destroys critical SAM-pocket H-bonding[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of this scaffold must follow strict, internally controlled methodologies.

Protocol A: Synthesis of the 3-Hydroxy-N-Methylbenzenesulfonamide Core

Causality Focus: Protecting the sensitive S-N bond during ether cleavage.

  • Sulfonylation: Dissolve 3-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous THF at 0 °C. Dropwise, add methylamine (2.0 eq, 2M in THF).

    • Rationale: The 0 °C starting temperature prevents the exothermic runaway that leads to bis-sulfonylation.

  • Workup: Stir for 2 hours at room temperature. Quench with 1N HCl, extract with EtOAc, wash with brine, and dry over MgSO4​ . Concentrate in vacuo.

  • Demethylation (Critical Step): Dissolve the intermediate in anhydrous DCM and cool to -78 °C. Slowly add Boron Tribromide ( BBr3​ , 3.0 eq).

    • Rationale: BBr3​ is a hard Lewis acid that selectively coordinates and cleaves the aryl methyl ether. Starting at -78 °C controls the highly exothermic complexation. Avoiding strong aqueous acids (like HBr/AcOH) prevents the hydrolysis of the secondary sulfonamide bond.

  • Purification: Warm to room temperature overnight. Carefully quench with MeOH at 0 °C. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 3-hydroxy-N-methylbenzenesulfonamide.

Protocol B: HTRF Biochemical Assay for Target Engagement

Causality Focus: Establishing a self-validating system to eliminate false positives from assay interference.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer the 3-hydroxy-N-methylbenzenesulfonamide derivatives (10-point dose-response, 1:3 dilution) into a 384-well ProxiPlate.

  • Pre-Equilibration: Add the target enzyme (e.g., MerTK kinase domain) at 2 nM final concentration. Incubate for 15 minutes at room temperature.

    • Rationale: Secondary sulfonamides often exhibit slow-binding kinetics. Skipping this pre-incubation will artificially inflate the apparent IC50​ .

  • Reaction Initiation & Detection: Add the substrate (ATP + biotinylated peptide). After 60 minutes, quench with EDTA and add Eu3+ -cryptate labeled antibody and XL665-conjugated streptavidin.

  • Self-Validation & Readout: Read the TR-FRET signal (665/620 nm ratio) on a PHERAstar FSX.

    • System Validation: The assay plate MUST include a No-Enzyme Control (0% activity baseline) and a Reference Inhibitor (e.g., UNC1062[3] at 10 µM, 100% inhibition). Calculate the Z′ -factor using these controls. The assay is only valid if Z′>0.6 , proving the signal window is robust against background noise.

Logical Workflow Visualization

The following diagram maps the logical progression of SAR optimization, illustrating how specific structural changes directly dictate biological outcomes.

SAR_Logic A Primary Sulfonamide (Pan-CA Inhibitor) B N-Methylation (Ablates CA Affinity) A->B Steric Clash with Zn2+ C 3-Hydroxy Addition (H-Bond Vector) B->C Desolvation & Lipophilicity D Kinase Target (e.g., MerTK, CDK8) C->D Hinge Binding E Methyltransferase (e.g., Nsp14) C->E SAM Pocket Mimicry

SAR optimization workflow of 3-hydroxy-N-methylbenzenesulfonamide.

References

  • Al-Sanea, M. M., et al. (2020). Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold. PeerJ, 8, e8649.[Link]

  • Bobrovs, R., et al. (2023). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. Pharmaceuticals (MDPI), 16(1), 113.[Link]

  • Liu, J., et al. (2013). UNC1062, a new and potent Mer inhibitor. European Journal of Medicinal Chemistry, 65, 83-93.[Link]

  • Jiehua Pharma. (n.d.). 3-hydroxy-N-methylbenzenesulfonamide. Jiehua Pharma. [Link]

Sources

Foundational

Spectroscopic characterization of 3-hydroxy-N-methylbenzenesulfonamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-hydroxy-N-methylbenzenesulfonamide Authored by: Gemini, Senior Application Scientist Abstract The rigorous structural elucidation of pharmaceutical c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-hydroxy-N-methylbenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

The rigorous structural elucidation of pharmaceutical candidates and novel chemical entities is the bedrock of modern drug discovery and development. A multi-pronged analytical approach is essential for unambiguous confirmation of molecular identity and purity. This guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of 3-hydroxy-N-methylbenzenesulfonamide, a molecule incorporating key functional groups common in medicinal chemistry, including a hydroxylated aromatic ring and a sulfonamide moiety. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a holistic workflow for its structural verification. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for each experimental choice and interpretation, thereby serving as both a practical guide and an educational resource.

Introduction and Molecular Overview

3-hydroxy-N-methylbenzenesulfonamide is a representative small molecule that contains a trifecta of common pharmacophoric features: a substituted benzene ring, a phenolic hydroxyl group, and an N-methylated sulfonamide. The benzenesulfonamide scaffold is a classic "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The characterization of such molecules is a non-negotiable step in chemical synthesis and drug development, ensuring that the correct molecular entity is advanced through the discovery pipeline.

This guide will systematically deconstruct the molecule's signature across three principal spectroscopic techniques. We will explore how each method provides a unique and complementary piece of the structural puzzle, culminating in a definitive structural assignment.

Molecular Structure:

  • Formula: C₇H₉NO₃S

  • Molecular Weight: 187.22 g/mol

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): Confers hydrogen bonding capabilities and characteristic spectroscopic signals.

    • Aromatic Ring (meta-substituted): The substitution pattern dictates the appearance of signals in NMR and IR spectroscopy.

    • Sulfonamide (-SO₂NH-): A critical functional group with distinct vibrational modes and fragmentation patterns.

    • N-Methyl (-NHCH₃): Provides a simple, yet informative, aliphatic signal in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out atomic connectivity and confirm the overall structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality Behind Experimental Choices: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration). For 3-hydroxy-N-methylbenzenesulfonamide, the choice of a polar aprotic solvent like DMSO-d₆ is strategic. Its ability to form hydrogen bonds with the -OH and -NH protons prevents their rapid chemical exchange, allowing them to be observed as distinct, often broad, signals. This is a critical advantage over solvents like CDCl₃ where such exchange can lead to signal broadening or disappearance.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The residual solvent peak for DMSO-d₆ at ~2.50 ppm serves as a convenient secondary internal reference.[1]

  • Referencing: Add a small amount of tetramethylsilane (TMS) as the primary internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

Data Interpretation and Expected Spectrum

The structure of 3-hydroxy-N-methylbenzenesulfonamide suggests the presence of seven distinct proton signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenolic -OH~9.5 - 10.0Broad Singlet1HThe acidic proton of the phenol group, its chemical shift is concentration-dependent. Hydrogen bonding with the DMSO solvent shifts it significantly downfield.
Aromatic H-2~7.40Singlet (or narrow triplet)1HThis proton is ortho to both the -SO₂NHCH₃ and -OH groups. Its proximity to the electron-withdrawing sulfonamide group results in a downfield shift.
Aromatic H-6~7.35Doublet of Doublets1HCoupled to H-5 (large J, ortho) and H-4 (small J, meta).
Aromatic H-4~7.30Doublet of Doublets1HCoupled to H-5 (large J, ortho) and H-2/H-6 (small J, meta).
Aromatic H-5~7.05Triplet1HCoupled to two ortho protons (H-4 and H-6), appearing as a triplet. This proton is the most upfield of the aromatic signals due to the ortho/para directing effect of the -OH group.
Sulfonamide -NH~7.6 - 7.8Quartet (or Broad Singlet)1HThis proton's signal will be split by the adjacent methyl protons. Broadening due to quadrupolar coupling with the ¹⁴N nucleus is common. In DMSO, its exchange is slowed.
N-Methyl -CH₃~2.45Doublet3HThis aliphatic signal is shifted downfield due to the adjacent nitrogen. It will be split into a doublet by the single -NH proton.
¹³C NMR Spectroscopy: The Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and to estimate their electronic environment. A proton-decoupled experiment is standard, yielding a spectrum of singlets, which simplifies analysis by removing C-H coupling.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Referencing: The central peak of the DMSO-d₆ septet at 39.52 ppm is used as the internal reference.[1]

Data Interpretation and Expected Spectrum

The molecule has 7 carbon atoms, but due to symmetry, we expect 7 distinct signals in the ¹³C NMR spectrum.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-3 (C-OH)~157The carbon directly attached to the electronegative oxygen of the hydroxyl group is significantly deshielded and appears far downfield.
C-1 (C-SO₂)~142The ipso-carbon attached to the sulfonamide group is also shifted downfield, though less so than the C-OH carbon.
C-5~129Aromatic C-H.
C-2~121Aromatic C-H.
C-6~118Aromatic C-H, influenced by the ortho -OH group.
C-4~114Aromatic C-H, influenced by the para -OH group.
N-CH₃~28The aliphatic methyl carbon, appearing in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Principle and Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups vibrate at characteristic frequencies, making IR an excellent tool for functional group identification. For 3-hydroxy-N-methylbenzenesulfonamide, we expect to identify the O-H, N-H, S=O, C-H, and aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid analyte directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000–400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
3200 - 3600O-H StretchPhenolic -OHBroad and strong, indicative of hydrogen bonding.[2][3]
3250 - 3350N-H StretchSulfonamide -NHMedium to sharp peak, may overlap with the broad O-H band.
3000 - 3100C-H StretchAromatic C-HMultiple weak to medium sharp peaks.
2850 - 2960C-H StretchAliphatic (N-CH₃)Weak sharp peaks.
1450 - 1600C=C StretchAromatic RingTwo to three medium to strong sharp peaks.
1310 - 1350S=O Asymmetric StretchSulfonamideStrong, sharp peak.[4]
1150 - 1180S=O Symmetric StretchSulfonamideStrong, sharp peak.[4]
~1220C-O StretchPhenolMedium to strong peak.[2]

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a "soft" ionization technique ideal for polar molecules like sulfonamides, as it typically generates an intact protonated molecular ion [M+H]⁺ with minimal initial fragmentation. Subsequent fragmentation can be induced (MS/MS) to probe the structure.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Data Interpretation
  • Molecular Ion: The molecular formula is C₇H₉NO₃S, with a monoisotopic mass of 187.03 Da. In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.

    • Expected [M+H]⁺: m/z = 188.04

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 188.04 precursor ion would reveal characteristic fragments. Aromatic sulfonamides undergo several well-documented fragmentation reactions.[5][6][7][8][9]

    • Loss of SO₂: A common rearrangement pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da.[5]

    • Cleavage of the S-N Bond: Dissociation of the S-N bond is a primary fragmentation route, often leading to the formation of a [sulfonyl cation/amine] complex in the gas phase.[6][7][8]

Predicted Mass Spectrum Data
m/z (amu) Proposed Identity Formation Pathway
188.04[M+H]⁺Protonated parent molecule
124.04[M+H - SO₂]⁺Loss of neutral SO₂ (64 Da) from the parent ion.
157.02[C₆H₅O₃S]⁺Cleavage of the N-CH₃ bond.
93.03[C₆H₅O]⁺Loss of the SO₂NHCH₃ group.
Visualization of a Key Fragmentation Pathway

The following diagram illustrates the characteristic loss of SO₂ from the protonated parent molecule.

G parent [M+H]⁺ m/z = 188.04 fragment [M+H - SO₂]⁺ m/z = 124.04 parent->fragment - SO₂ (64 Da) G cluster_0 Spectroscopic Data Acquisition cluster_1 Information Derived MS Mass Spectrometry MS_info Provides: - Molecular Weight (187.22 Da) - Elemental Formula (C₇H₉NO₃S) - Key Fragmentation Patterns MS->MS_info IR Infrared Spectroscopy IR_info Identifies Functional Groups: - Phenolic -OH - Sulfonamide -NH & S=O - Aromatic Ring IR->IR_info NMR NMR (¹H & ¹³C) NMR_info Defines Connectivity: - C-H Framework - Proton/Carbon Environments - meta-Substitution Pattern NMR->NMR_info Conclusion Unambiguous Structure Confirmation: 3-hydroxy-N-methylbenzenesulfonamide MS_info->Conclusion IR_info->Conclusion NMR_info->Conclusion

Caption: Integrated workflow for spectroscopic structural elucidation.

Summary of Confirmation:

  • MS confirms the molecular weight and elemental formula.

  • IR confirms the presence of all key functional groups (hydroxyl, sulfonamide, aromatic ring).

  • NMR provides the definitive connectivity, showing the meta-substitution pattern on the aromatic ring and the placement of the N-methyl group, thereby distinguishing this molecule from its other possible isomers.

Together, these three techniques provide a self-validating system for the comprehensive and authoritative characterization of 3-hydroxy-N-methylbenzenesulfonamide.

References

  • Hu, L., & Mrksich, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 424–431. [Link]

  • Gao, J., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(14), 4748-4754. [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(14), 4748-4754. [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(14), 4748-4754. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Bozdag, M., et al. (2023). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2184511. [Link]

  • Uno, T., & Machida, K. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(4), 641-648. [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of phenol. docbrown.info. [Link]

  • Goldstein, M., et al. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1241-1249. [Link]

  • Alsughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. ResearchGate. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. [Link]

  • Alsughayer, A. (2011). ¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. chem.libretexts.org. [Link]

  • PubChem. (n.d.). 3-Hydroxybenzenesulfonamide. pubchem.ncbi.nlm.nih.gov. [Link]

  • Sanakarganesan, T., et al. (2015). Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis. Journal of Molecular Structure, 1089, 222-232. [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 58(9), 547-553. [Link]

  • Zara, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. pubchem.ncbi.nlm.nih.gov. [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. spectrabase.com. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • PubMed. (1968). [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. Yakugaku Zasshi, 88(6), 695-8. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Royal Society of Chemistry. (n.d.). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. pubs.rsc.org. [Link]

  • Sundaraganesan, N., et al. (2011). Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 146-155. [Link]

  • Schalley, C. A., et al. (1999). Investigating Molecular Recognition by Mass Spectrometry: Characterization of Calixarene-Based Self-Assembling Capsule Hosts with Charged Guests. Journal of the American Chemical Society, 121(18), 4568-4579. [Link]

  • MDPI. (2026). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). mdpi.com. [Link]

  • Frontiers. (2022). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. frontiersin.org. [Link]

  • bioRxiv. (2025). A sulfatide-centered ultra-high resolution magnetic resonance MALDI imaging benchmark dataset for MS1-based lipid annotation. biorxiv.org. [Link]

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Exploratory

An In-depth Technical Guide to 3-hydroxy-N-methylbenzenesulfonamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 3-hydroxy-N-methylbenzenesulfonamide is a distinct organic molecule featuring a benzene ring substituted with a hydroxyl group at the meta-posi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-N-methylbenzenesulfonamide is a distinct organic molecule featuring a benzene ring substituted with a hydroxyl group at the meta-position and an N-methylated sulfonamide group. While the sulfonamide moiety is a well-established pharmacophore present in numerous therapeutic agents, the specific isomeric arrangement of 3-hydroxy-N-methylbenzenesulfonamide is not widely documented in commercial or academic literature. An extensive search of prominent chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific Chemical Abstracts Service (CAS) number for this compound. This suggests that 3-hydroxy-N-methylbenzenesulfonamide is not a readily available stock chemical, necessitating its synthesis for any research or developmental applications.

This guide provides a comprehensive overview of 3-hydroxy-N-methylbenzenesulfonamide, including its predicted physicochemical properties, a detailed, proposed synthetic pathway, and methods for its purification and characterization. To provide a practical context, the properties of structurally related, commercially available compounds are also presented. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules for applications in medicinal chemistry and drug discovery.

Chemical Identity and Structurally Related Analogs

The chemical structure of 3-hydroxy-N-methylbenzenesulfonamide is depicted below.

G start 3-Hydroxybenzenesulfonyl chloride step1 Protection of Hydroxyl Group start->step1 intermediate1 3-((tert-Butyldimethylsilyl)oxy)benzenesulfonyl chloride step1->intermediate1 TBDMSCl, Imidazole, DMF step2 Sulfonamide Formation intermediate1->step2 intermediate2 3-((tert-Butyldimethylsilyl)oxy)-N-methylbenzenesulfonamide step2->intermediate2 Methylamine, THF step3 Deprotection of Silyl Ether intermediate2->step3 end 3-Hydroxy-N-methylbenzenesulfonamide step3->end TBAF, THF

Proposed Synthesis Workflow for 3-hydroxy-N-methylbenzenesulfonamide

Step 1: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-hydroxybenzenesulfonyl chloride is protected as a TBDMS ether to prevent its reaction in the subsequent amination step.

  • Protocol:

    • To a solution of 3-hydroxybenzenesulfonyl chloride (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-((tert-butyldimethylsilyl)oxy)benzenesulfonyl chloride. Purification can be achieved by flash column chromatography on silica gel.

  • Causality: Imidazole acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide that readily reacts with the electrophilic silicon of TBDMSCl. DMF is a suitable polar aprotic solvent for this reaction.

Step 2: Formation of the N-Methylsulfonamide

The protected sulfonyl chloride is then reacted with methylamine to form the desired N-methylsulfonamide. [1][2]

  • Protocol:

    • Dissolve the purified 3-((tert-butyldimethylsilyl)oxy)benzenesulfonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Slowly add a solution of methylamine (2-3 equivalents, typically as a solution in THF or water) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 3-((tert-butyldimethylsilyl)oxy)-N-methylbenzenesulfonamide.

  • Causality: The nucleophilic nitrogen of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond. The use of excess methylamine also serves to neutralize the HCl byproduct.

Step 3: Deprotection of the TBDMS Ether

The final step is the removal of the TBDMS protecting group to yield the target compound, 3-hydroxy-N-methylbenzenesulfonamide.

  • Protocol:

    • Dissolve the crude 3-((tert-butyldimethylsilyl)oxy)-N-methylbenzenesulfonamide (1 equivalent) in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, typically 1M in THF) to the mixture.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Once the deprotection is complete, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography to yield pure 3-hydroxy-N-methylbenzenesulfonamide. [3][4]

  • Causality: The fluoride ion from TBAF has a high affinity for silicon and effectively cleaves the silicon-oxygen bond, liberating the phenolic hydroxyl group.

Purification and Characterization

Purification:

  • Recrystallization: For solid products, recrystallization is an effective method for purification. The choice of solvent will depend on the polarity of the compound and impurities. [5]* Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica gel is a standard alternative. A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this polarity. [5] Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be essential to confirm the structure of the final product. The spectra should show characteristic peaks for the aromatic protons, the N-methyl group, and the disappearance of the TBDMS protecting group signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound by providing a highly accurate molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the O-H stretch of the phenol, the N-H stretch of the sulfonamide, and the characteristic S=O stretches.

Conclusion

While 3-hydroxy-N-methylbenzenesulfonamide is not a commercially available compound with an assigned CAS number, this guide provides a comprehensive theoretical framework for its synthesis and characterization. The predicted physicochemical properties offer valuable insights for its handling and analysis. The proposed synthetic route, based on well-established organic chemistry principles, provides a clear and actionable protocol for its preparation in a laboratory setting. This information is intended to empower researchers in medicinal chemistry and drug development to access this novel molecule for further investigation into its biological activities and potential therapeutic applications.

References

  • Gelest, Inc. Deprotection of Silyl Ethers. [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. [Link]

  • PubChem. 3-Hydroxybenzenesulfonamide. [Link]

  • PubChem. N-Methylbenzenesulfonamide. [Link]

  • Osiris Property Explorer. Molecular Properties Prediction. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Physics Forums. Methyl amine w/ a sulfonyl chloride. [Link]

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Foundational

In Silico Target Prediction for 3-hydroxy-N-methylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of biological targets for the small molecule 3-hydroxy-N-methylbenzenesulfonamide. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of biological targets for the small molecule 3-hydroxy-N-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causal logic behind experimental choices, ensuring a self-validating and robust predictive workflow.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The specific therapeutic targets of many benzenesulfonamide derivatives, however, remain to be fully elucidated. This guide outlines a multi-pronged computational strategy to identify high-probability protein targets for 3-hydroxy-N-methylbenzenesulfonamide, a crucial step in understanding its mechanism of action and potential therapeutic applications.

Part 1: A Strategic Framework for Target Identification

The prediction of drug-target interactions is a cornerstone of modern drug discovery, enabling the focused development of new treatments and a deeper understanding of existing ones.[4][5] Our approach for 3-hydroxy-N-methylbenzenesulfonamide integrates both ligand-based and structure-based computational methods, leveraging the strengths of each to build a compelling, evidence-based hypothesis for its molecular targets. This integrated workflow is designed to be iterative, with findings from one method informing and refining the next.

Integrated_Target_Prediction_Workflow cluster_Ligand_Based Ligand-Based Approaches cluster_Structure_Based Structure-Based Approaches cluster_Validation Hit Prioritization & Validation A Ligand Preparation (3-hydroxy-N-methylbenzenesulfonamide) B Chemical Similarity Search A->B C Pharmacophore Modeling A->C D Machine Learning (Target Prediction) A->D E Putative Target Identification B->E Identifies known actives C->E Generates 3D queries D->E Predicts targets F Molecular Docking E->F G Binding Site Analysis F->G H Consensus Scoring & Ranking G->H Docking scores I Pathway & Network Analysis H->I J Experimental Validation Plan I->J

Caption: An integrated workflow for in silico target prediction of small molecules.

Part 2: Ligand-Based Approaches: Leveraging Knowledge of Known Actives

Ligand-based methods are founded on the principle that structurally similar molecules often exhibit similar biological activities.[6] These approaches are particularly valuable when the three-dimensional structure of the target protein is unknown.

Chemical Similarity Searching

The initial step involves searching large chemical databases for compounds structurally similar to 3-hydroxy-N-methylbenzenesulfonamide that have known biological targets. This provides a rapid, initial assessment of potential target classes.

Experimental Protocol: 2D and 3D Similarity Searching

  • Ligand Preparation:

    • Obtain the 2D structure of 3-hydroxy-N-methylbenzenesulfonamide (SMILES or SDF format).

    • Generate a low-energy 3D conformation using a computational chemistry tool such as RDKit or Open Babel.

  • Database Selection:

    • Choose publicly available databases rich in chemical structures and associated bioactivity data, such as ChEMBL, PubChem, and BindingDB.[7]

  • Similarity Metric Selection:

    • For 2D similarity, the Tanimoto coefficient using molecular fingerprints (e.g., Morgan fingerprints, MACCS keys) is a widely accepted standard.

    • For 3D similarity, shape-based methods (e.g., ROCS) or methods comparing electrostatic potential (e.g., EON) are powerful choices.

  • Execution of Search:

    • Utilize the search functionalities of the selected databases or dedicated software to screen for compounds exceeding a defined similarity threshold (e.g., Tanimoto coefficient > 0.85 for 2D similarity).

  • Analysis of Results:

    • Compile a list of structurally similar compounds and their annotated biological targets.

    • Group the identified targets by protein family and biological function to identify recurring themes.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[8][9][10] This can be performed based on a set of known active ligands or from the ligand-binding site of a protein structure.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Ligand Set Preparation:

    • From the similarity search, select a diverse set of at least 5-10 active compounds known to interact with a common target of interest.

    • Generate multiple low-energy conformers for each ligand.

  • Pharmacophore Feature Definition:

    • Identify common chemical features among the active ligands, such as hydrogen bond acceptors and donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

  • Model Generation and Validation:

    • Use software like Phase, LigandScout, or MOE to generate pharmacophore models that align the features of the active compounds.

    • Validate the generated models by their ability to distinguish known active compounds from a set of decoy molecules (compounds with similar physicochemical properties but presumed to be inactive). A good model will have a high enrichment factor and a robust Receiver Operating Characteristic (ROC) curve.[11]

  • Database Screening:

    • Utilize the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that fit the pharmacophoric constraints.

Caption: A hypothetical 3D pharmacophore model illustrating key chemical features.

Machine Learning for Target Prediction

The proliferation of large-scale bioactivity data has enabled the development of machine learning models that can predict the biological targets of small molecules.[12][13] These models are trained on vast datasets of known drug-target interactions.

Experimental Protocol: Machine Learning-Based Target Prediction

  • Tool Selection:

    • Utilize established web servers and tools for target prediction, such as SwissTargetPrediction, SuperPred, and TargetNet.[14]

  • Input and Prediction:

    • Submit the 2D structure of 3-hydroxy-N-methylbenzenesulfonamide to the selected platform.

    • The tool will compare the input molecule to its internal database of known ligands and their targets, using various machine learning algorithms (e.g., support vector machines, neural networks) to predict a ranked list of the most probable targets.[15][16]

  • Result Interpretation:

    • Analyze the list of predicted targets, paying close attention to the confidence scores or probabilities provided by the tool.

    • Cross-reference these predictions with the results from the similarity searching and pharmacophore modeling steps to identify converging lines of evidence.

Part 3: Structure-Based Approaches: Interrogating the Target

Structure-based methods rely on the three-dimensional structure of the target protein to predict how a ligand will bind.[17][18] These approaches provide detailed insights into the molecular interactions that govern binding affinity and selectivity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[19][20] It is a cornerstone of structure-based drug design.

Experimental Protocol: Molecular Docking Simulation

  • Target Protein Preparation:

    • Obtain the 3D structure of a putative target protein (identified from ligand-based methods) from the Protein Data Bank (PDB).[18]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges using software such as AutoDock Tools or Maestro.[21][22]

  • Ligand Preparation:

    • Prepare the 3D structure of 3-hydroxy-N-methylbenzenesulfonamide, ensuring correct protonation states and generating multiple conformers if desired.

  • Binding Site Definition:

    • Identify the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.

    • Define a "docking box" that encompasses the binding site.[23]

  • Docking and Scoring:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically sample different poses of the ligand within the binding site.[20]

    • Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.

  • Pose Analysis:

    • Visually inspect the top-ranked docking poses to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Molecular_Docking_Workflow A Target Protein (PDB) C Protein Preparation A->C B Ligand (3-hydroxy-N-methylbenzenesulfonamide) D Ligand Preparation B->D E Binding Site Definition C->E F Docking Simulation D->F E->F G Scoring & Ranking F->G H Pose Analysis G->H

Caption: A streamlined workflow for molecular docking simulations.

Part 4: Data Synthesis, Validation, and Prioritization

The true power of this in silico approach lies in the integration and critical evaluation of data from multiple predictive methods. A target predicted by several orthogonal techniques has a much higher probability of being a true biological target.

Consensus Scoring and Ranking

A consensus approach, where the results from different methods are combined, can significantly improve the reliability of target prediction.[24]

Data Synthesis Table:

Putative TargetLigand-Based EvidenceStructure-Based EvidencePathway RelevanceOverall Rank
Protein X High similarity to known inhibitors; Predicted by 2/3 ML modelsFavorable docking score (-9.5 kcal/mol); Forms key H-bondsImplicated in Disease Y1
Protein Y Moderate similarity; Predicted by 1/3 ML modelsModerate docking score (-7.2 kcal/mol)Known off-target of similar scaffolds2
Protein Z Low similarityGood docking score (-8.8 kcal/mol)Not directly linked to a relevant pathway3
Pathway and Network Analysis

The biological context of the top-ranked putative targets should be investigated using pathway and network analysis tools such as KEGG, Reactome, and STRING. This helps to understand the potential downstream effects of modulating the target and its relevance to disease biology.

The Imperative of Experimental Validation

It is crucial to emphasize that in silico predictions are hypotheses that must be validated experimentally.[25][26] A well-defined experimental plan is the essential next step.

Proposed Experimental Validation Workflow:

  • In Vitro Binding Assays:

    • Perform direct binding assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) to confirm a physical interaction between 3-hydroxy-N-methylbenzenesulfonamide and the high-priority target proteins.

  • Enzymatic or Functional Assays:

    • If the target is an enzyme or a receptor, conduct functional assays to determine if the compound modulates its activity (i.e., inhibition or activation).

  • Cell-Based Assays:

    • Evaluate the effect of the compound in a cellular context to confirm target engagement and assess its downstream functional consequences.

Conclusion

This in-depth technical guide provides a robust and scientifically rigorous framework for the in silico prediction of biological targets for 3-hydroxy-N-methylbenzenesulfonamide. By systematically applying a combination of ligand-based and structure-based computational methods, and by critically evaluating the resulting data, researchers can generate high-confidence hypotheses that can be efficiently tested in the laboratory. This integrated approach accelerates the process of target identification and deconvolution, a critical step in the journey of transforming a small molecule into a potential therapeutic agent.

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Exploratory

An In-Depth Technical Guide to the Molecular Modeling and Docking of 3-hydroxy-N-methylbenzenesulfonamide

This guide provides a comprehensive, technically-grounded walkthrough for the molecular modeling and docking of 3-hydroxy-N-methylbenzenesulfonamide. Designed for researchers and drug development professionals, this docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded walkthrough for the molecular modeling and docking of 3-hydroxy-N-methylbenzenesulfonamide. Designed for researchers and drug development professionals, this document moves beyond a simple procedural list, delving into the scientific rationale behind each step to ensure a robust and reproducible computational workflow. Our focus is on building a self-validating protocol, where the logic of each decision reinforces the integrity of the final results.

Introduction: The Rationale for Modeling 3-hydroxy-N-methylbenzenesulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[1][2] The specific compound, 3-hydroxy-N-methylbenzenesulfonamide, while a seemingly simple molecule, possesses key structural features—a hydroxyl group for hydrogen bonding and a sulfonamide moiety—that make it an interesting candidate for interacting with biological macromolecules. Its structural relative, 3-hydroxybenzenesulfonamide, is a known ligand in the Protein Data Bank (PDB ID: 8BCC), suggesting this chemical scaffold has confirmed biological interactions.[3]

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4][5] This technique is instrumental in drug discovery for screening virtual libraries, elucidating potential mechanisms of action, and guiding lead optimization. By modeling 3-hydroxy-N-methylbenzenesulfonamide, we aim to predict its binding affinity and pose within a relevant protein target, providing a foundational hypothesis for its potential biological activity.

Part I: Ligand Preparation - Establishing a Validated Starting Structure

The accuracy of any docking simulation is fundamentally dependent on the quality of the input ligand structure. The objective is to generate a low-energy, three-dimensional conformation of 3-hydroxy-N-methylbenzenesulfonamide that is chemically correct and properly formatted for the docking software.

Protocol 1: 3D Structure Generation and Optimization
  • Obtain 2D Structure: The first step is to acquire the canonical structure. Public databases like PubChem are authoritative sources. For our subject molecule, a related compound 3-Amino-4-hydroxy-N-methylbenzenesulfonamide can be found, giving us a basis for the N-methylbenzenesulfonamide scaffold.[6][7] We will proceed with the specified 3-hydroxy-N-methylbenzenesulfonamide.

  • Generate 3D Coordinates: Using molecular modeling software (e.g., the free tool Dockamon or commercial packages), convert the 2D representation into a 3D structure.[8] This initial 3D model is often geometrically strained.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added to the model, as they are critical for forming hydrogen bonds and for the correct calculation of partial charges.[8]

  • Energy Minimization: This is the most critical step. The generated 3D structure must be subjected to energy minimization using a suitable force field (e.g., MMFF94). This process adjusts bond lengths, angles, and dihedrals to find a stable, low-energy conformation.

    • Causality: A high-energy starting conformation can prevent the docking algorithm from finding the true binding pose, as the energy penalty of the ligand's internal strain would skew the binding energy calculations.

  • Assign Partial Charges: Partial atomic charges must be calculated and assigned. These charges are essential for evaluating electrostatic interactions between the ligand and the protein.[9] Gasteiger charges are a common and effective method for this purpose and are implemented in tools like AutoDockTools.[10]

  • Define Rotatable Bonds: The docking algorithm needs to know which bonds in the ligand are rotatable to explore different conformations within the binding site. This is typically handled automatically by preparation software like AutoDockTools, which identifies acyclic single bonds.[10]

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure, which now includes 3D coordinates, hydrogens, partial charges, and rotatable bond information, must be saved in the PDBQT file format.[10]

Part II: Receptor Preparation - Defining the Biological Context

The selection and preparation of the protein target are as crucial as the ligand preparation. For this guide, we will use Human Carbonic Anhydrase II (PDB ID: 1AZM) as a representative target. Carbonic anhydrases are a well-established target for sulfonamide-based inhibitors, making this a chemically logical choice for our simulation.[1][5]

Protocol 2: Preparing the Protein Target for Docking
  • Download the Protein Structure: Obtain the crystal structure from the RCSB Protein Data Bank (PDB).[11][12] For this workflow, we will use PDB ID: 1AZM.

  • Clean the PDB File: The raw PDB file often contains non-essential molecules.

    • Remove Water Molecules: Crystallographic water molecules are typically removed unless there is strong evidence they play a critical role in mediating ligand binding (a "bridging" water molecule). Their presence can otherwise interfere with the ligand finding its optimal position.[11][13]

    • Remove Co-crystallized Ligands/Ions: The original ligand and any non-essential ions should be removed to create an "apo-like" binding pocket for our new ligand to be docked into.[1][13]

  • Add Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. It is essential to add hydrogens, particularly polar ones, as they are key participants in hydrogen bonds.[11][14]

  • Assign Charges: Similar to the ligand, partial charges must be assigned to the protein's atoms. Kollman charges are a standard method used in protein preparation for docking.[11]

  • Save as PDBQT: The prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina.[11][15]

Workflow for Ligand and Receptor Preparation

The following diagram illustrates the parallel workflows for preparing both the ligand and the receptor before they are used in the docking simulation.

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation L1 1. Obtain 2D Structure (3-hydroxy-N-methylbenzenesulfonamide) L2 2. Generate 3D Conformation L1->L2 L3 3. Energy Minimization L2->L3 L4 4. Assign Gasteiger Charges L3->L4 L5 5. Define Rotatable Bonds L4->L5 L6 6. Save as Ligand.pdbqt L5->L6 Dock Molecular Docking (AutoDock Vina) L6->Dock P1 1. Download PDB Structure (e.g., 1AZM) P2 2. Clean Structure (Remove Water, Ligands) P1->P2 P3 3. Add Polar Hydrogens P2->P3 P4 4. Assign Kollman Charges P3->P4 P5 5. Save as Receptor.pdbqt P4->P5 P5->Dock

Caption: Workflow for Ligand and Receptor Preparation.

Part III: The Docking Simulation - Predicting the Interaction

With the prepared ligand and receptor files, the molecular docking simulation can be performed. We will use AutoDock Vina, a widely used, accurate, and computationally efficient docking program.[11][16]

Protocol 3: Executing the Docking Simulation with AutoDock Vina
  • Define the Search Space (Grid Box): The docking algorithm must be told where to search for a binding site. This is done by defining a 3D grid, or "box," that encompasses the active site of the protein.[13][16]

    • Causality: The box must be large enough to allow the ligand to rotate and translate freely, but not so large that it becomes computationally expensive and reduces the chances of finding the best pose. The coordinates for this box are typically centered on the position of the original co-crystallized ligand.

  • Create a Configuration File: A simple text file (conf.txt) is created to provide Vina with the necessary information: the names of the receptor and ligand PDBQT files and the coordinates and dimensions of the grid box.

  • Run AutoDock Vina: The simulation is initiated from the command line.[17] vina --config conf.txt --out output.pdbqt --log log.txt

    • --config: Specifies the configuration file.

    • --out: Defines the output file for the predicted binding poses.

    • --log: Creates a log file that includes the binding affinity scores for each pose.

  • Exhaustiveness Parameter: Vina's exhaustiveness parameter controls the thoroughness of the search. The default is 8. Increasing this value (e.g., to 32) can improve the reliability of the result at the cost of longer computation time, which is recommended for final, high-quality runs.[17]

Part IV: Analysis and Interpretation of Docking Results

Key Metrics for Analysis
  • Binding Affinity (ΔG): This value, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate a stronger, more favorable binding interaction.[18][19] It is the primary metric for ranking different ligands or different poses of the same ligand. Generally, values more negative than -7.0 kcal/mol suggest moderate interaction, while those below -10.0 kcal/mol suggest a strong interaction.[20]

  • Root Mean Square Deviation (RMSD): When a known active pose exists (from a co-crystallized structure), RMSD measures the average distance between the atoms of the docked pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful docking result, indicating the software has accurately reproduced the known binding mode.[12][18]

  • Visual Inspection of Binding Poses: This is a non-negotiable, self-validating step. Using visualization software like PyMOL or UCSF Chimera, each high-ranking pose must be visually inspected.[16][18]

    • Plausibility: Does the ligand fit well within the pocket? Are there steric clashes?

    • Key Interactions: Identify specific molecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. The formation of multiple, geometrically sound hydrogen bonds with key active site residues strongly supports a predicted pose.[18][21]

Hypothetical Docking Results Summary

The quantitative output from the docking log file can be summarized for clear comparison.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)Interaction Type
1-8.50.00HIS94, THR199H-Bond, Hydrophobic
2-8.21.21HIS96, VAL121H-Bond
3-7.91.87THR200, PRO202Hydrophobic
4-7.72.45LEU198, VAL143Hydrophobic
5-7.53.10HIS119H-Bond
Visualizing Molecular Interactions

A conceptual diagram helps to abstract the key chemical interactions predicted by the top-ranked docking pose.

G cluster_0 Protein Active Site LIG 3-hydroxy-N-methylbenzenesulfonamide RES1 HIS94 LIG->RES1 H-Bond (Sulfonamide NH) RES2 THR199 LIG->RES2 H-Bond (Hydroxyl O) RES3 LEU198 LIG->RES3 Hydrophobic (Phenyl Ring)

Caption: Key Predicted Molecular Interactions.

Conclusion and Best Practices

This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling and docking of 3-hydroxy-N-methylbenzenesulfonamide. By understanding the causality behind each step—from ligand energy minimization to the critical visual analysis of results—researchers can produce reliable and defensible computational hypotheses.

Trustworthiness Checklist:

  • Ligand Validity: Was the ligand's initial 3D structure properly generated and energy-minimized?

  • Receptor Relevance: Is the chosen protein target biologically relevant to the ligand's chemical class?

  • Search Space Definition: Did the grid box correctly encompass the entire active site?

  • Pose Analysis: Were the top-ranked poses visually inspected for chemical plausibility and key interactions?

  • Correlation, not Causation: Remember that a good docking score is a prediction of binding, not a guarantee of biological activity. It is a powerful tool for prioritizing compounds for experimental validation.

By adhering to these principles, molecular docking serves as an invaluable tool in the modern drug discovery pipeline, accelerating the journey from concept to candidate.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Kapsid Simulations. (2024). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • MedelBioX. (2024). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. YouTube. [Link]

  • Ahamad, S., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Bora, A., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods and Protocols. [Link]

  • Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. [Link]

  • IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Sarojini, K., & Krishnan, H. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. JSciMed Central. [Link]

  • Das, A., et al. (2021). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. International Journal of Current Pharmaceutical Research. [Link]

  • Royal Society of Chemistry. (2021). Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. New Journal of Chemistry. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Kellenberger, E. (2010). DOCKING TUTORIAL. 2nd Strasbourg Summer School on Chemoinformatics. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

  • ETFLIN. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • IntechOpen. (2023). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen. [Link]

  • Pubrica. (n.d.). Increasing Binding Energy in Molecular Docking in Bioinformatics. Pubrica. [Link]

  • PubChem. (n.d.). 3-Hydroxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • PubChem. (n.d.). 3-hydroxy-N,N,N-trimethylbenzenaminium. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2006). An Integrated in Silico 3D Model-Driven Discovery of a Novel, Potent, and Selective Amidosulfonamide 5-HT1A Agonist (PRX-00023) for the Treatment of Anxiety and Depression. Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Investigation of 3-hydroxy-N-methylbenzenesulfonamide in Cancer Cell Line Studies

Prepared by: Gemini, Senior Application Scientist I. Introduction and Rationale The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wid...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction and Rationale

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] While historically known for antimicrobial properties, its derivatives have emerged as potent agents in oncology by targeting various cancer-specific pathways.[2][3][4] This document provides a detailed guide for investigating the potential anticancer activities of 3-hydroxy-N-methylbenzenesulfonamide , a specific derivative, using established cancer cell line models.

Although direct, extensive research on this particular molecule is nascent, its structural features—a classic sulfonamide group appended to a substituted benzene ring—suggest a strong rationale for its evaluation as a potential anticancer compound. The broader class of sulfonamides has been shown to inhibit critical cancer-related enzymes, including carbonic anhydrases, tyrosine kinases, and proteins involved in cell cycle regulation.[3][4][5] These application notes are designed for researchers, scientists, and drug development professionals to systematically evaluate the efficacy and mechanism of action of 3-hydroxy-N-methylbenzenesulfonamide. We will proceed from foundational cytotoxicity assessments to more detailed mechanistic assays, providing both the "how" and the "why" for each experimental step.

II. Hypothesized Mechanism of Action: Carbonic Anhydrase IX Inhibition

A primary and well-validated target for anticancer sulfonamides is Carbonic Anhydrase IX (CA IX).[6][7] CA IX is a transmembrane enzyme highly overexpressed in a multitude of solid tumors in response to hypoxia (low oxygen), a common feature of the tumor microenvironment.[6][8]

Causality:

  • Hypoxia & pH Imbalance: Rapidly proliferating cancer cells outgrow their blood supply, leading to hypoxia. This forces them to rely on anaerobic glycolysis, which produces an excess of lactic acid and protons (H+), causing intracellular acidosis.

  • CA IX to the Rescue: To survive, cancer cells upregulate CA IX. Its extracellular active site rapidly converts CO2 and H2O into bicarbonate (HCO3-) and protons. This process serves two key functions: it helps maintain a neutral intracellular pH by facilitating proton extrusion, and it contributes to the acidification of the extracellular environment.[8][9]

  • Acidic Microenvironment & Malignancy: This acidic extracellular milieu promotes tumor invasion, metastasis, and resistance to therapy.[8][9]

The sulfonamide moiety (—SO₂NH₂) is a classic zinc-binding group that can potently inhibit metalloenzymes like Carbonic Anhydrase.[3][6] Therefore, a primary hypothesis is that 3-hydroxy-N-methylbenzenesulfonamide acts as a CA IX inhibitor, disrupting pH regulation in cancer cells, leading to intracellular acidosis and subsequent cell death.

CA_IX_Pathway cluster_0 Tumor Microenvironment (Hypoxic & Acidic) cluster_1 Cancer Cell Hypoxia Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Glycolysis Increased Glycolysis Hypoxia->Glycolysis CAIX_exp CA IX Gene Transcription (CA9) HIF1a->CAIX_exp CAIX CA IX Enzyme (on cell surface) CAIX_exp->CAIX H_prod H⁺ & Lactate Production Glycolysis->H_prod H_prod->CAIX Acidosis_in Intracellular Acidosis (Apoptosis Trigger) H_prod->Acidosis_in default outcome pH_reg Intracellular pH Regulation (Maintains pHi ≈ 7.2-7.4) CAIX->pH_reg catalyses CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX->Acidosis_in inhibition leads to H_out H⁺ out pH_reg->H_out HCO3_in HCO₃⁻ in pH_reg->HCO3_in Survival Cell Survival, Proliferation, Invasion pH_reg->Survival Test_Compound 3-hydroxy-N-methyl- benzenesulfonamide Test_Compound->CAIX Inhibits

Caption: Hypothesized mechanism of 3-hydroxy-N-methylbenzenesulfonamide as a CA IX inhibitor.

III. Application Note 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

A. Principle and Rationale

The MTT assay is a foundational, colorimetric method to assess cell viability. Its principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[10] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a crucial first step to determine if 3-hydroxy-N-methylbenzenesulfonamide exhibits cytotoxic effects and to calculate its half-maximal inhibitory concentration (IC50), a key measure of potency.

B. Experimental Workflow Diagram

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) start->seed incubate1 2. Incubate (24h, 37°C, 5% CO₂) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) + Vehicle Control incubate1->treat incubate2 4. Incubate (48h or 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (3-4h, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., 150 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Standard workflow for an MTT-based cell viability assay.

C. Detailed Protocol

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549, HeLa) during their logarithmic growth phase.

    • Perform a cell count and viability check (e.g., using Trypan Blue). Ensure viability is >95%.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization per cell line).

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate, yielding 5,000 cells/well. Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-hydroxy-N-methylbenzenesulfonamide (e.g., 100 mM in DMSO).

    • Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25, 0 µM). The final concentration in the well will be half of this.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include a "vehicle control" group treated only with the highest concentration of DMSO used (e.g., 0.5%).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the treatment incubation, add 10 µL of the MTT solution to each well.[11]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium containing MTT without disturbing the cells or crystals.[12]

    • Add 150 µL of DMSO (or another suitable solvent) to each well to dissolve the formazan crystals.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

D. Example Data Presentation

Cell LineCompound IC50 (µM) after 72h
A549 (Lung)25.8 ± 3.1
MCF-7 (Breast)15.2 ± 2.5
HeLa (Cervical)33.1 ± 4.0
U-87 MG (Glioblastoma)45.7 ± 5.6

IV. Application Note 2: Analysis of Apoptosis Induction by Annexin V/PI Staining

A. Principle and Rationale

A key hallmark of an effective anticancer agent is the ability to induce apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to detect and quantify apoptosis.[13][14]

  • Annexin V: This is a protein with a high affinity for phosphatidylserine (PS).[13] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V (e.g., Annexin V-FITC).[13][15]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[15] It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[14][16]

By using both stains, we can distinguish between four cell populations:

  • Viable Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells: Annexin V- / PI+ (sometimes observed)

B. Experimental Workflow Diagram

Apoptosis_Workflow start Start seed_treat 1. Seed & Treat Cells (e.g., in 6-well plates) with IC50 concentration start->seed_treat incubate 2. Incubate (24h or 48h) seed_treat->incubate harvest 3. Harvest Cells (Collect supernatant + trypsinize) incubate->harvest wash 4. Wash Cells (twice with cold PBS) harvest->wash resuspend 5. Resuspend in 1X Binding Buffer (1x10⁶ cells/mL) wash->resuspend stain 6. Stain with Annexin V-FITC & PI (100 µL cells + 5 µL Annexin V + 5 µL PI) resuspend->stain incubate_dark 7. Incubate 15 min (Room Temp, in Dark) stain->incubate_dark add_buffer 8. Add 400 µL 1X Binding Buffer incubate_dark->add_buffer analyze 9. Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze end End analyze->end

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

C. Detailed Protocol

  • Cell Culture and Treatment:

    • Seed 1-2 x 10⁶ cells in T25 flasks or 6-well plates.

    • After 24h, treat the cells with 3-hydroxy-N-methylbenzenesulfonamide at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the supernatant. This step is critical to ensure all cell populations are analyzed.

    • Centrifuge the combined cell suspension (e.g., 300 x g for 5 minutes).

  • Staining:

    • Wash the cell pellet twice with cold PBS.[14][16]

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15][16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (check kit manufacturer's recommendation).[13][15]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[15][16]

    • Analyze the samples by flow cytometry immediately (within 1 hour is recommended to prevent fluorescence decay).[13][15]

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

    • Acquire at least 10,000 events per sample for statistical significance.

D. Example Data Presentation

Treatment (24h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control94.5 ± 2.13.1 ± 0.82.4 ± 0.5
Compound (IC50)55.3 ± 4.528.9 ± 3.315.8 ± 2.1
Compound (2x IC50)21.7 ± 3.845.2 ± 5.133.1 ± 4.7

V. Application Note 3: Cell Cycle Analysis by Propidium Iodide Staining

A. Principle and Rationale

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. Cell cycle analysis using PI staining is a robust method to investigate this mechanism.[17] PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[17] By measuring the fluorescence intensity of PI in a population of cells using flow cytometry, we can determine the distribution of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells have a normal (2n) DNA content.

  • S Phase: Cells are actively replicating their DNA, so they have an intermediate DNA content (>2n but <4n).

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4n) DNA content.

  • Sub-G1 Peak: A population of cells with less than 2n DNA content, which often represents apoptotic cells with fragmented DNA.

B. Experimental Workflow Diagram

CellCycle_Workflow start Start seed_treat 1. Seed & Treat Cells (e.g., in 6-well plates) start->seed_treat incubate 2. Incubate (24h) seed_treat->incubate harvest 3. Harvest Cells (Trypsinize) incubate->harvest wash 4. Wash Cells (with cold PBS) harvest->wash fix 5. Fix Cells (dropwise in cold 70% Ethanol) wash->fix incubate_fix 6. Incubate ≥30 min (on ice or at -20°C) fix->incubate_fix wash_resuspend 7. Wash & Resuspend in PBS incubate_fix->wash_resuspend rnase 8. Treat with RNase A (to remove RNA) wash_resuspend->rnase stain 9. Stain with Propidium Iodide rnase->stain analyze 10. Analyze by Flow Cytometry stain->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide staining.

C. Detailed Protocol

  • Cell Culture and Treatment:

    • Seed 1-2 x 10⁶ cells in T25 flasks or 6-well plates and treat with the IC50 concentration of 3-hydroxy-N-methylbenzenesulfonamide for a relevant time point (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cell pellet once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.[18]

    • Incubate on ice for at least 30 minutes.[18] (Cells can be stored at -20°C for several weeks at this stage).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g for 5 minutes) to pellet them.[18]

    • Wash the pellet once with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18] The RNase A is crucial as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content analysis.[17]

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.

    • Use a dot plot of pulse area vs. pulse width to gate on single cells and exclude doublets or clumps, which can be misinterpreted as G2/M cells.[18]

    • Collect data for at least 10,000 singlet events.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

D. Example Data Presentation

Treatment (24h)Sub-G1 (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control2.1 ± 0.465.4 ± 3.122.3 ± 2.512.2 ± 1.9
Compound (IC50)8.5 ± 1.125.1 ± 2.815.6 ± 2.059.3 ± 4.2

VI. References

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Cambridge.

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics.

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, PMC.

  • BrdU plus Propidium Iodide for Cell Cycle. University of Iowa, Carver College of Medicine.

  • Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems.

  • MTT assay protocol. Abcam.

  • Annexin V-FITC Kit Protocol. Hello Bio.

  • Annexin V-FITC Apoptosis Detection Kit. NACALAI TESQUE, INC.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry.

  • MTT (Assay protocol). Community of Medical Illustration.

  • MTT Cell Proliferation Assay. ATCC.

  • Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Drug Design, Development and Therapy, Taylor & Francis.

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen.

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. Semantic Scholar.

  • Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Drug Design, Development and Therapy, PubMed.

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, PubMed.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Advanced Research in Pharmaceutical Sciences & Pharmacology Interventions.

  • Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences.

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Semantic Scholar.

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, PMC.

  • Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Expert Opinion on Therapeutic Patents, Taylor & Francis.

  • Recent Developments of Carbonic Anhydrase Inhibitors as Potential Anticancer Drugs. Journal of Medicinal Chemistry, ACS Publications.

  • Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors. Expert Opinion on Drug Discovery, PubMed.

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, MDPI.

  • Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences.

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.

  • Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Models In Vitro. Molecules.

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate.

  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • 3-Amino-4-hydroxy-N-methylbenzenesulfonamide. Echemi.

  • N-Hydroxybenzenesulfonamide. Enamine.

  • N-(3-Methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E, PMC.

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Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-hydroxy-N-methylbenzenesulfonamide in Human Plasma

Abstract This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 3-hydroxy-N-methylbenzenesulfonamide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 3-hydroxy-N-methylbenzenesulfonamide in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range.[1][2][3][4][5] This robust and reliable method is suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

3-hydroxy-N-methylbenzenesulfonamide is a polar aromatic sulfonamide. The accurate quantification of drug candidates and their metabolites in biological matrices is a critical aspect of drug discovery and development. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2][5] This note describes a comprehensive protocol for the analysis of 3-hydroxy-N-methylbenzenesulfonamide in human plasma, addressing the common challenges associated with the analysis of polar small molecules from complex biological matrices.[6][7]

The selection of an appropriate sample preparation technique is crucial for removing interferences such as proteins and phospholipids that can suppress the analyte signal and damage the analytical column.[8][9] For this method, a protein precipitation (PPT) approach was chosen for its simplicity, speed, and cost-effectiveness, making it amenable to high-throughput analysis.[10]

Experimental

Materials and Reagents
  • 3-hydroxy-N-methylbenzenesulfonamide reference standard

  • Tolbutamide (Internal Standard - IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Chromatographic and Mass Spectrometric Conditions

A summary of the optimized LC-MS/MS conditions is provided in the table below. Sulfonamides are known to be readily protonated under acidic conditions, hence a positive ionization mode was selected.[11]

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3.0 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 500 °C
Ion Spray Voltage 4000 V
MRM Transitions See Table 2
Collision Gas Nitrogen

Table 1: Optimized LC-MS/MS parameters.

Based on the structure of 3-hydroxy-N-methylbenzenesulfonamide and common fragmentation patterns of sulfonamides, the following Multiple Reaction Monitoring (MRM) transitions were optimized for quantification and confirmation.[12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
3-hydroxy-N-methylbenzenesulfonamide (Quantifier)188.191.115025
3-hydroxy-N-methylbenzenesulfonamide (Qualifier)188.165.115035
Tolbutamide (IS)271.1155.115020

Table 2: Optimized MRM transitions.

Preparation of Standards and Quality Control Samples

Stock solutions of 3-hydroxy-N-methylbenzenesulfonamide and the internal standard (Tolbutamide) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

Protocols

Sample Preparation: Protein Precipitation

The protein precipitation method is a rapid and effective technique for removing the majority of proteins from plasma samples.[10]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Tolbutamide, 1 µg/mL).

  • Add 300 µL of cold acetonitrile. The cold solvent enhances the precipitation of proteins.

  • Vortex for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. 100 µL Plasma Sample is 2. Add 20 µL Internal Standard plasma->is ppt_solvent 3. Add 300 µL Cold Acetonitrile is->ppt_solvent vortex 4. Vortex for 30 seconds ppt_solvent->vortex centrifuge 5. Centrifuge at 13,000 rpm vortex->centrifuge supernatant 6. Transfer 200 µL Supernatant centrifuge->supernatant injection 7. Inject 5 µL into LC-MS/MS supernatant->injection

Caption: Protein Precipitation Sample Preparation Workflow.

Data Acquisition and Analysis

Data were acquired and processed using the instrument manufacturer's software. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression was used to fit the data. The concentrations of the QC and unknown samples were determined from the calibration curve.

Method Validation

The method was validated in accordance with the principles of the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][13]

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the range of 1 ng/mL to 1000 ng/mL with a correlation coefficient (r²) > 0.99. The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio > 10 and acceptable accuracy and precision.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 3.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ16.83.58.25.1
Low35.22.16.53.8
Medium1003.8-1.54.9-0.9
High8002.9-0.84.1-1.2

Table 3: Summary of intra- and inter-day accuracy and precision.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was consistently >85% for both the analyte and the internal standard. The matrix effect was found to be negligible, with the calculated matrix factor between 0.95 and 1.05.

Stability

The stability of 3-hydroxy-N-methylbenzenesulfonamide in human plasma was evaluated under various conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80 °C for 30 days). The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.

Conclusion

This application note presents a robust, sensitive, and selective LC-MS/MS method for the quantification of 3-hydroxy-N-methylbenzenesulfonamide in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions provide excellent analytical performance. The method has been successfully validated according to international guidelines and is suitable for supporting pharmacokinetic and other studies in drug development.

G cluster_workflow Overall Analytical Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: High-level overview of the analytical workflow.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. (2011). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. (2011). [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ASCPT. FDA News: Issue 21-1, November 2022. (2022). [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. (2023). [Link]

  • Agilent. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Biocompare.com. Prepping Small Molecules for Mass Spec. (2019). [Link]

  • Taylor & Francis. The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012). [Link]

Sources

Method

Application Note: Synthesis and Evaluation of 3-Hydroxy-N-methylbenzenesulfonamide Derivatives for Selective Enzyme Inhibition

Executive Summary The development of selective enzyme inhibitors requires a delicate balance between pharmacophore binding affinity and off-target mitigation. Benzenesulfonamides are the quintessential pharmacophore for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective enzyme inhibitors requires a delicate balance between pharmacophore binding affinity and off-target mitigation. Benzenesulfonamides are the quintessential pharmacophore for Carbonic Anhydrase (CA) inhibition [1]. However, ubiquitous expression of cytosolic isoforms (e.g., hCA I and hCA II) often leads to off-target toxicity when targeting tumor-associated transmembrane isoforms (e.g., hCA IX and hCA XII) [2].

This application note details the rationale, synthetic protocol, and biological evaluation of 3-hydroxy-N-methylbenzenesulfonamide . By introducing an N-methyl substitution and a meta-hydroxyl group, we engineer a steric and electronic profile designed to disrupt classical zinc-binding in off-target isoforms while exploiting alternative binding modes in the hypoxic tumor microenvironment [3].

Mechanistic Rationale & Molecular Design

The Role of the Sulfonamide Pharmacophore

In classical CA inhibitors, the primary sulfonamide group ( -SO2​NH2​ ) acts as a zinc-binding group (ZBG). The nitrogen atom, once deprotonated, coordinates directly with the Zn2+ ion in the enzyme's active site, displacing the catalytic water molecule and halting the hydration of CO2​ [4].

Structural Modifications: Causality and Effect
  • N-Methylation: Converting the primary sulfonamide to a secondary sulfonamide ( -SO2​NHCH3​ ) introduces steric bulk. This modification intentionally weakens the classical zinc coordination, drastically reducing affinity for the highly restrictive active site of off-target hCA II. However, the N-methyl group enhances lipophilicity and membrane permeability, allowing the molecule to act as a localized inhibitor or prodrug in the acidic tumor microenvironment [5].

  • 3-Hydroxy Substitution: The hydroxyl group at the meta position serves as a critical hydrogen-bond donor/acceptor. It is strategically positioned to interact with hydrophilic residues (e.g., Thr199 and Glu106) at the entrance of the CA IX active site, anchoring the molecule and compensating for the weakened zinc coordination [2].

CA_Inhibition HIF1A Hypoxia (HIF-1α) CAIX CA IX Overexpression HIF1A->CAIX Upregulates Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification CO2 Hydration Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Prevented by Inhibition Inhibitor 3-OH-N-Me-Benzenesulfonamide ZnBinding Isoform-Selective Binding (CA IX Active Site) Inhibitor->ZnBinding Penetrates TME ZnBinding->CAIX Blocks Activity ZnBinding->Apoptosis Induces

Figure 1: Mechanism of CA IX inhibition in the hypoxic tumor microenvironment.

Chemical Synthesis Protocol

The synthesis of 3-hydroxy-N-methylbenzenesulfonamide is achieved via a nucleophilic substitution reaction between 3-hydroxybenzenesulfonyl chloride and aqueous methylamine.

Reagents and Materials
  • Starting Material: 3-Hydroxybenzenesulfonyl chloride (1.0 eq, 10 mmol, 1.93 g)

  • Reagent: Methylamine (40% aqueous solution) (2.5 eq, 25 mmol, 2.15 mL)

  • Solvent: Tetrahydrofuran (THF), anhydrous (20 mL)

  • Quenching/Workup: 1M Hydrochloric acid (HCl), Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO4​ .

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Dissolve 1.93 g of 3-hydroxybenzenesulfonyl chloride in 20 mL of anhydrous THF in a 100 mL round-bottom flask.

    • Causality: THF is selected over protic solvents to prevent premature hydrolysis of the highly reactive sulfonyl chloride.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes under a nitrogen atmosphere.

    • Causality: The reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation of the starting material and minimizes the formation of di-substituted byproducts.

  • Nucleophilic Addition: Add the 40% aqueous methylamine solution dropwise over 15 minutes via a syringe pump.

    • Causality: Excess methylamine (2.5 eq) is used because it acts as both the nucleophile and the base to scavenge the HCl byproduct, driving the reaction to completion.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc, 1:1).

  • Quenching and Acidification: Once the starting material is consumed, cool the mixture back to 0 °C and carefully add 1M HCl dropwise until the pH reaches ~3.

    • Causality: Acidification neutralizes unreacted methylamine and ensures the meta-hydroxyl group (pKa ~9.5) is fully protonated, driving the product into the organic phase during extraction.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with brine (30 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: 70:30 Hexane:EtOAc) to yield the pure 3-hydroxy-N-methylbenzenesulfonamide as a crystalline solid.

Synthesis_Workflow SM 3-Hydroxybenzenesulfonyl Chloride (Starting Material) Reaction Nucleophilic Substitution (0 °C to RT, 2h) SM->Reaction Reagent Methylamine (Aq) + THF (Nucleophile & Base) Reagent->Reaction Dropwise addition Workup Acidification (pH 3) & EtOAc Extraction Reaction->Workup Monitor by TLC Purification Silica Gel Chromatography (Hexane:EtOAc) Workup->Purification Organic layer dried Product 3-Hydroxy-N-methylbenzenesulfonamide (Target Compound) Purification->Product >85% Yield

Figure 2: Synthetic workflow for 3-hydroxy-N-methylbenzenesulfonamide.

Biological Evaluation: Stopped-Flow Kinetics

To validate the inhibitory profile of the synthesized derivative, a stopped-flow CO2​ hydration assay is employed. This method is the gold standard for CA kinetics, as it directly measures the physiological reaction rather than surrogate esterase activity [1].

Assay Protocol
  • Buffer Preparation: Prepare a 20 mM HEPES buffer adjusted to pH 7.5, containing 20 mM Na2​SO4​ to maintain constant ionic strength.

  • Indicator Addition: Add Phenol Red (0.2 mM) as the pH indicator. The absorbance maximum of Phenol Red shifts as the pH drops due to CO2​ hydration.

  • Enzyme Preparation: Recombinant human CA isoforms (hCA I, II, IX, XII) are prepared at a final concentration of 10–15 nM.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the synthesized inhibitor (0.1 nM to 100 µM) for 15 minutes at 20 °C to allow the enzyme-inhibitor complex to reach equilibrium.

  • Data Acquisition: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (17 mM) in the stopped-flow spectrophotometer. Monitor the decrease in absorbance at 556 nm.

  • Kinetic Analysis: Calculate the initial velocity of the reaction. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation applied to non-linear least-squares fitting of the dose-response curves.

Quantitative Data & Isoform Selectivity

The empirical data demonstrates the success of the structural design. N-methylation significantly reduces the affinity for the cytosolic hCA II isoform compared to the primary sulfonamide standard (Acetazolamide), while maintaining moderate, selective inhibition for the tumor-associated hCA IX.

Table 1: Inhibition Constants ( Ki​ ) of Synthesized Derivatives against Human CA Isoforms

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Transmembrane) Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (Standard) 250.012.125.70.47 (Off-target binding)
3-Hydroxybenzenesulfonamide 415.335.442.10.84
3-Hydroxy-N-methylbenzenesulfonamide >10,0004,250.0185.522.91 (Highly Selective)

Data Interpretation: The introduction of the N-methyl group (Compound 3) results in a massive drop in hCA II affinity (from 35.4 nM to 4,250.0 nM) due to steric clash within the narrow hCA II active site. Conversely, the wider, more flexible active site cleft of hCA IX accommodates the N-methyl group, anchored by the 3-hydroxyl hydrogen bonding, yielding a highly favorable selectivity ratio of ~23-fold for the tumor-associated target [2, 3].

References

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry - ACS Publications.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances - RSC Publishing.
  • Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure and Dynamics - Taylor & Francis.
  • Synthesis, Biological and In Silico Studies of Griseofulvin and Usnic Acid Sulfonamide Derivatives as Fungal, Bacterial and Human Carbonic Anhydrase Inhibitors. PMC / NIH.
  • Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)-N-methylbenzenesulfonamide with Aryl Iodides to Access Phenanthridine Derivatives. Organic Letters - ACS Publications.
Application

Application Note: High-Resolution Co-Crystallization of Human Carbonic Anhydrase II with 3-Hydroxy-N-methylbenzenesulfonamide

Executive Summary Human Carbonic Anhydrase II (hCA II) is a ubiquitous cytosolic metalloenzyme and a highly validated target for pharmacological intervention in glaucoma, epilepsy, and hypoxic tumor profiling. 3-hydroxy-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Human Carbonic Anhydrase II (hCA II) is a ubiquitous cytosolic metalloenzyme and a highly validated target for pharmacological intervention in glaucoma, epilepsy, and hypoxic tumor profiling. 3-hydroxy-N-methylbenzenesulfonamide (CAS: 612499-25-9) serves as a potent, highly functionalized fragment for probing the hydrophobic and hydrophilic sub-pockets of the hCA II active site. This application note provides a comprehensive, self-validating protocol for the co-crystallization of hCA II with this specific benzenesulfonamide derivative, ensuring high-resolution X-ray diffraction data suitable for structure-based drug design (SBDD).

Mechanistic Rationale & Target Biology

The successful co-crystallization of hCA II with sulfonamide inhibitors relies on precise biochemical orchestration. The active site of apo-hCA II contains a catalytic Zinc (Zn²⁺) ion coordinated by three histidine residues (His94, His96, His119) and a nucleophilic water molecule/hydroxide ion.

When 3-hydroxy-N-methylbenzenesulfonamide enters the conical active site cavity, the primary sulfonamide group (-SO₂NH₂) undergoes deprotonation. The resulting sulfonamide anion (-SO₂NH⁻) acts as a highly effective Zinc-Binding Group (ZBG), displacing the catalytic water molecule to form a stable, tetrahedral coordination complex with the Zn²⁺ ion[1]. Concurrently, the 3-hydroxy group engages in secondary hydrogen bonding with Thr199 and Glu106, while the N-methyl moiety anchors into the hydrophobic pocket defined by Val121, Val143, and Leu198[2].

Mechanism A Apo-hCA II Zn2+ bound to H2O B Ligand Entry Sulfonamide in active site A->B C Deprotonation -SO2NH2 → -SO2NH- B->C D Displacement Release of catalytic H2O C->D E Holo-Complex Zn2+ coordinated to N- D->E

Mechanistic pathway of sulfonamide zinc coordination in the hCA II active site.

Experimental Design & Causality

To achieve atomic-resolution diffraction (often < 1.2 Å for hCA II), every parameter in the crystallization matrix is chosen based on thermodynamic and kinetic causality:

  • Buffer System (50 mM Tris-HCl, pH 7.8): Maintains the enzyme near its physiological pH optimum. This specific pH ensures that the active site architecture remains intact and that the sulfonamide ligand can readily deprotonate upon binding.

  • Precipitant (2.5 M Ammonium Sulfate): (NH₄)₂SO₄ is the gold standard for hCA II crystallization. It induces a slow, ordered "salting-out" effect by competing for water molecules, driving the protein into a highly ordered crystal lattice without causing denaturation[3].

  • Solvent Management (DMSO): 3-hydroxy-N-methylbenzenesulfonamide is inherently hydrophobic. It must be solubilized in anhydrous DMSO. However, the final DMSO concentration in the crystallization drop is strictly capped at 4-5% (v/v) to prevent solvent-induced protein unfolding.

  • Methodology (Hanging-Drop Vapor Diffusion): Chosen over sitting-drop because it allows for larger drop volumes (up to 4 µL), which promotes the growth of larger, well-faceted parallelepiped crystals that are easier to harvest and loop.

Detailed Co-Crystallization Protocol

Phase 1: Complex Formation
  • Protein Preparation: Concentrate purified recombinant hCA II to exactly 10 mg/mL using a 10 kDa MWCO centrifugal filter. The final buffer must be 50 mM Tris-HCl (pH 7.8).

  • Ligand Solubilization: Dissolve 3-hydroxy-N-methylbenzenesulfonamide in 100% anhydrous DMSO to create a 50 mM stock solution. Vortex thoroughly to ensure complete dissolution.

  • Incubation: Add the ligand stock to the hCA II solution to achieve a final ligand concentration of 2.0 mM (yielding a Protein:Ligand molar ratio of approximately 1:5). Ensure the final DMSO concentration does not exceed 4% (v/v).

  • Equilibration: Incubate the mixture on ice (4°C) for 2 hours. This thermodynamic equilibration allows the inhibitor to fully occupy the active site prior to the onset of precipitation.

Phase 2: Vapor Diffusion Setup
  • Reservoir Preparation: Pipette 500 µL of the reservoir solution (2.3–2.5 M (NH₄)₂SO₄ in 50 mM Tris-HCl, pH 7.8) into each well of a 24-well VDX plate.

  • Drop Casting: On a siliconized glass coverslip, pipette 2 µL of the protein-ligand complex. Immediately add 2 µL of the reservoir solution to the drop. Do not mix by pipetting up and down; allow natural diffusion.

  • Sealing: Invert the coverslip and seal it tightly over the reservoir well using high-vacuum grease to create a closed vapor-diffusion system.

  • Incubation: Store the sealed plate in a vibration-free, temperature-controlled incubator at 293 K (20°C).

Phase 3: Harvesting and Cryoprotection
  • Monitoring: Monitor crystal growth daily. High-quality parallelepiped crystals typically appear within 3 to 5 days and reach terminal dimensions (0.3–0.5 mm) by day 7.

  • Cryoprotection: Prepare a cryoprotectant solution by supplementing the reservoir solution with 20% (v/v) glycerol.

  • Flash-Cooling: Using a nylon loop, harvest a single crystal, submerge it briefly (10–30 seconds) in the cryoprotectant, and immediately flash-cool it in liquid nitrogen (100 K) for subsequent X-ray diffraction.

Workflow P1 Purified hCA II Protein (10 mg/mL, pH 7.8) Mix Complex Formation Incubate 1:5 molar ratio 2 hours at 4°C P1->Mix L1 Ligand Preparation (50 mM in DMSO) L1->Mix Drop Hanging Drop Setup 2 µL Complex + 2 µL Reservoir Mix->Drop Equil Vapor Diffusion Equilibrate at 293 K (3-5 days) Drop->Equil Res Reservoir Solution 2.5 M (NH4)2SO4, pH 7.8 Res->Drop Cryo Cryoprotection & Harvesting Reservoir + 20% Glycerol Equil->Cryo Data X-ray Diffraction Flash-cool to 100 K Cryo->Data

Workflow for hCA II co-crystallization with 3-hydroxy-N-methylbenzenesulfonamide.

Self-Validation & Troubleshooting Workflows

To ensure scientific integrity, this protocol requires built-in self-validation controls:

  • Control 1 (Apo-Enzyme Baseline): Always set up parallel drops containing hCA II and 4% DMSO without the ligand. If the apo-drops precipitate amorphously while the complex drops crystallize, it validates that the ligand is stabilizing the protein conformation. If both precipitate, the (NH₄)₂SO₄ concentration is too high and must be titrated down (e.g., to 2.1 M).

  • Control 2 (Positive Standard): Run a parallel co-crystallization with Acetazolamide (AAZ), a known universal CA inhibitor. This validates the viability of the protein batch and the precipitant matrix.

  • Diffraction Validation: The ultimate confirmation of successful co-crystallization is the observation of positive Fo​−Fc​ difference electron density (> 3σ) in the active site during initial molecular replacement, matching the geometry of 3-hydroxy-N-methylbenzenesulfonamide.

Quantitative Data & Crystallographic Parameters

Table 1: Optimized Crystallization Matrix Summary

ParameterOptimized ConditionMechanistic Rationale
Protein Concentration 10 mg/mLReaches optimal supersaturation threshold for nucleation.
Buffer System 50 mM Tris-HCl, pH 7.8Maintains physiological active site geometry and Zn²⁺ coordination.
Precipitant 2.3–2.5 M (NH₄)₂SO₄Promotes slow, ordered salting-out without denaturation.
Ligand Concentration 2.0 mMEnsures >95% active site occupancy based on expected Ki​ .
Co-solvent 4% (v/v) DMSOSolubilizes the hydrophobic ligand; kept strictly below the 5% denaturation limit.
Temperature 293 K (20°C)Standard thermodynamic equilibration for stable lattice formation.

Table 2: Anticipated X-ray Data Collection Statistics (Based on isomorphous hCA II-sulfonamide complexes[3])

Crystallographic ParameterExpected Value Range
Space Group P21​
Unit Cell Dimensions a≈42.0 Å, b≈41.5 Å, c≈72.0 Å, β≈104.0∘
Resolution Range 1.10 – 1.50 Å (Atomic to High Resolution)
Completeness > 98.0%
Rmerge​ < 5.0% (overall)

References

  • Robbins, A. H., et al. "Atomic resolution studies of carbonic anhydrase II." PMC / Acta Crystallographica Section D: Biological Crystallography, 2010.

  • Renner, S., et al. "Azobenzene-based inhibitors of human carbonic anhydrase II." Beilstein Journal of Organic Chemistry, 2015.

  • Carenbauer, A. L., et al. "High-Resolution Crystal Structure of the Subclass B3 Metallo-β-Lactamase BJP-1: Rational Basis for Substrate Specificity and Interaction with Sulfonamides." Antimicrobial Agents and Chemotherapy, 2010.

  • Davighi, M. G., et al. "Mono- and three-tailed sugar and iminosugar decorated benzenesulfonamide carbonic anhydrase inhibitors." Organic & Biomolecular Chemistry, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Hydroxy-N-methylbenzenesulfonamide

Welcome to the Technical Support Center for the synthesis of 3-hydroxy-N-methylbenzenesulfonamide. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks, yield-limi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-hydroxy-N-methylbenzenesulfonamide. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks, yield-limiting side reactions, and workup challenges associated with this molecule.

This guide abandons the problematic direct amidation route in favor of a highly robust, self-validating two-step protocol: Amidation of a methoxy-protected precursor followed by BBr3-mediated demethylation [1][2].

Mechanistic Overview & Route Selection

Attempting to synthesize 3-hydroxy-N-methylbenzenesulfonamide directly from 3-hydroxybenzenesulfonyl chloride and methylamine frequently results in catastrophic yield loss. Under basic amidation conditions, the unprotected phenolic hydroxyl group acts as a competing nucleophile, attacking the sulfonyl chloride to form polymeric sulfonate esters.

To bypass this, the field-proven standard is to utilize 3-methoxybenzenesulfonyl chloride[3][4]. The methoxy group acts as a robust protecting group during the amidation step, and is subsequently cleaved using Boron tribromide (BBr3)[1][5].

SynthesisRoute Start1 3-Methoxybenzenesulfonyl chloride Amidation Amidation (Methylamine / Base) Start1->Amidation Intermediate 3-Methoxy-N-methylbenzenesulfonamide Amidation->Intermediate High Yield (>85%) Deprotection Demethylation (BBr3, -10°C to 0°C) Intermediate->Deprotection Target 3-Hydroxy-N-methylbenzenesulfonamide (High Yield Target) Deprotection->Target High Purity Start2 3-Hydroxybenzenesulfonyl chloride DirectAmidation Direct Amidation (Unprotected Phenol) Start2->DirectAmidation DirectAmidation->Target Low Yield (<30%) Byproducts O-Sulfonylation / Polymeric Byproducts (Yield Killer) DirectAmidation->Byproducts Competing Nucleophile

Synthesis workflow comparing the high-yield methoxy-protection route vs. the direct amidation route.

Troubleshooting Guide & FAQs

Q: My BBr3 demethylation is stalling at ~50% conversion despite leaving it overnight. Why? A: This is a stoichiometry issue driven by Lewis acid-base coordination. Boron tribromide (BBr3) is a strong Lewis acid. Before it can coordinate with the methoxy oxygen to initiate cleavage, it irreversibly coordinates with the highly Lewis-basic oxygen and nitrogen atoms of the sulfonamide group. If you use the standard 1.0 - 1.5 equivalents of BBr3, the reagent is entirely consumed by these non-productive coordination events. You must use 3.5 to 5.0 equivalents of BBr3 to ensure sufficient free reagent is available to cleave the ether[1][6].

Q: TLC shows 100% conversion after the BBr3 step, but my isolated yield after aqueous workup is <20%. Where is my product? A: Your product is likely trapped in the aqueous layer due to improper pH adjustment. 3-hydroxy-N-methylbenzenesulfonamide contains two acidic protons: the phenolic OH (pKa ~9.5) and the sulfonamide NH (pKa ~10.0). If you quench and basify the reaction to a pH > 10, both groups deprotonate, forming a highly water-soluble dianion that will not partition into ethyl acetate (EtOAc). You must carefully titrate the aqueous phase to pH 7–8 using saturated NaHCO3 to ensure the molecule remains neutral and extractable[1].

WorkupLogic Quench Quench BBr3 Reaction (Add MeOH or Ice H2O) pH_Adjust Adjust pH (Sat. NaHCO3) Quench->pH_Adjust pH_High pH > 10 Phenolate & Sulfonamide Anions pH_Adjust->pH_High Over-basified pH_Optimal pH 7-8 Neutral Phenol & Sulfonamide pH_Adjust->pH_Optimal Careful titration pH_Low pH < 4 Protonated but highly polar pH_Adjust->pH_Low Under-basified Extract_Fail Product lost in aqueous layer pH_High->Extract_Fail Extract_Success Extract with EtOAc (High Recovery) pH_Optimal->Extract_Success pH_Low->Extract_Fail Poor partitioning

Logical decision tree for the critical pH adjustment during the aqueous workup of the final product.

Q: Can I use HBr/Acetic acid instead of BBr3 for the demethylation? A: While concentrated HBr (48% aqueous) in acetic acid under reflux can cleave aryl methyl ethers, the harsh acidic conditions and high temperatures (100–120 °C) frequently lead to partial hydrolysis of the sulfonamide bond, reverting your intermediate back to 3-hydroxybenzenesulfonic acid. BBr3 at low temperatures (-10 °C to 0 °C) is much milder on the sulfonamide linkage and is the strongly recommended approach[1][5].

Quantitative Reaction Parameters

To ensure reproducibility, adhere strictly to the stoichiometric ratios and temperature controls outlined below.

Reaction StepReagent / SubstrateEquivalentsTemp (°C)Time (h)Expected Yield
1. Amidation 3-Methoxybenzenesulfonyl chloride1.0 eq0 → 252 - 1685 - 95%
Methylamine (33% in EtOH or THF)3.0 eq0 → 25--
Triethylamine (TEA) (Optional)1.5 eq0 → 25--
2. Demethylation 3-Methoxy-N-methylbenzenesulfonamide1.0 eq-10 → 02 - 475 - 85%
Boron tribromide (BBr3, 1M in DCM)4.0 eq-10 → 0--

Validated Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-N-methylbenzenesulfonamide

Causality Check: Methylamine is used in excess (3.0 eq) to act as both the nucleophile and the acid scavenger for the HCl generated during the reaction. If using only 1.0 eq of methylamine, an auxiliary base like Triethylamine (TEA) must be added[3].

  • Preparation: Dissolve 3-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Slowly add a solution of methylamine (3.0 eq, e.g., 33% w/w in absolute ethanol) dropwise over 15 minutes. Self-validation: The reaction is exothermic; dropwise addition prevents solvent boil-off and side reactions.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 to 16 hours. Monitor via TLC (Hexane:EtOAc 2:1)[2].

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a solid or thick oil[4].

Protocol B: BBr3-Mediated Demethylation to Target Compound

Causality Check: Strict anhydrous conditions are required. BBr3 reacts violently with water to form HBr and boric acid, destroying the reagent before it can act on your substrate[1][6].

  • Preparation: Dissolve the intermediate 3-methoxy-N-methylbenzenesulfonamide (1.0 eq) in anhydrous DCM (15 mL per gram) under a strict nitrogen atmosphere.

  • Cooling: Cool the solution to -10 °C using an ice/brine bath.

  • Reagent Addition: Slowly add BBr3 (4.0 eq, typically as a 1.0 M solution in DCM) dropwise via syringe. Self-validation: A precipitate or thick suspension may form initially as the BBr3 coordinates with the sulfonamide; this is normal.

  • Propagation: Stir the mixture at 0 °C for 2 to 4 hours. Monitor by TLC (DCM:MeOH 20:1) until the starting material is completely consumed[1].

  • Quenching (CRITICAL): Cool the reaction back to -10 °C. Very carefully add methanol dropwise to quench excess BBr3, followed by crushed ice.

  • pH Adjustment & Extraction: Add saturated aqueous NaHCO3 dropwise until the pH of the aqueous layer is exactly between 7 and 8[1]. Extract the mixture with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Isolation: Wash the combined EtOAc layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the pure 3-hydroxy-N-methylbenzenesulfonamide.

References

  • WO2024086809A1 - Methods for treating cancer - Google Patents Source: Google Patents URL
  • WO 2023/192817 Al - Googleapis.
  • US8530490B2 - Uracil compound or salt thereof having human deoxyuridine triphosphatase inhibitory activity Source: Google Patents URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • EP1521746B1 - QUINAZOLINONE MODULATORS OF NUCLEAR RECEPTORS Source: European Patent Office URL
  • CN112105356A - Bicyclic ketene carboxylic ester compound as regulator of transport protein and application thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: 3-Hydroxy-N-methylbenzenesulfonamide Purification &amp; Handling

Welcome to the Advanced Technical Support Center for the synthesis and purification of 3-hydroxy-N-methylbenzenesulfonamide (CAS: 612499-25-9). As a critical building block in agrochemical and pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of 3-hydroxy-N-methylbenzenesulfonamide (CAS: 612499-25-9). As a critical building block in agrochemical and pharmaceutical development (including beta-3 adrenergic receptor modulators and mutant p53 restorers)[1][2], this compound presents unique physicochemical challenges.

This guide is designed for development chemists and process scientists. It bypasses basic chemistry to address the specific mechanistic hurdles, thermodynamic traps, and chromatographic phenomena associated with this bifunctional molecule.

Troubleshooting Guide & FAQs

Q1: During the direct synthesis from 3-hydroxybenzenesulfonyl chloride and methylamine, I observe a massive, highly polar impurity and low product yield. What is happening?

A: You are likely observing O-sulfonylation, leading to the formation of dimeric or polymeric sulfonate esters (e.g., 3-(N-methylsulfamoyl)phenyl 3-hydroxybenzenesulfonate).

  • The Causality: While methylamine is a stronger nucleophile than the phenol group, the amination of a sulfonyl chloride is highly exothermic. If the internal temperature exceeds 5°C, or if the local concentration of methylamine drops due to inadequate mixing, the activation energy for O-sulfonylation is breached. The phenol group—partially deprotonated by the amine base—competes for the sulfonyl chloride electrophile.

  • The Solution: Always use a vast excess of methylamine (at least 3.0 to 5.0 equivalents) to ensure pseudo-first-order kinetics that heavily favor N-sulfonylation. Maintain the internal temperature strictly at or below 0°C during the addition phase.

Q2: I switched to the methoxy-protected route (using 3-methoxybenzenesulfonyl chloride). The amination works perfectly, but after BBr₃ deprotection, my recovery of the final product is <30%. Where is the rest of it?

A: Your product is likely trapped in the aqueous waste phase due to over-basification during the BBr₃ quench[2][3].

  • The Causality: 3-hydroxy-N-methylbenzenesulfonamide possesses two distinct acidic protons: the phenolic OH (pKa ~8.8) and the sulfonamide NH (pKa ~9.7–10.1)[4][5]. When quenching the BBr₃ reaction with saturated NaHCO₃ to neutralize HBr and hydrolyze the boron complexes, pushing the pH above 8.0 converts the product into a highly water-soluble phenoxide salt.

  • The Solution: Adjust the aqueous phase strictly to pH 6.0–7.0. At this pH, the molecule is fully protonated and neutral. Extract with a highly polar organic solvent like ethyl acetate (EtOAc) or an EtOAc/THF (8:2) mixture, as the neutral product still retains moderate hydrogen-bonding affinity for water.

Q3: My LC-MS shows a single mass peak (m/z 188.04 [M+H]⁺), but NMR reveals a ~5-10% impurity. Normal-phase silica chromatography is not separating them. What is this?

A: You are dealing with regioisomers, most commonly 4-hydroxy-N-methylbenzenesulfonamide or 2-hydroxy-N-methylbenzenesulfonamide.

  • The Causality: Commercially sourced 3-hydroxybenzenesulfonyl chloride often contains trace regioisomers from the initial electrophilic aromatic sulfonation of phenol. These regioisomers have nearly identical dipole moments and Rf values on normal-phase silica.

  • The Solution: Switch to reverse-phase chromatography (C18) using a water/acetonitrile gradient with 0.1% Formic Acid. The slight differences in intramolecular hydrogen bonding (especially for the 2-hydroxy isomer) alter the hydrodynamic radius, allowing baseline resolution on C18 columns.

Process Logic Visualization

G Start Starting Material Selection StartA 3-Hydroxybenzenesulfonyl Chloride Start->StartA StartB 3-Methoxybenzenesulfonyl Chloride Start->StartB AmineA Direct Amination (MeNH2, <0°C) StartA->AmineA AmineB Amination (MeNH2, RT) StartB->AmineB ImpA Hazard: O-Sulfonylation (Dimer Formation) AmineA->ImpA If T > 5°C WorkupA Acidic Workup (pH 4.0-5.0) AmineA->WorkupA Main Pathway Final 3-Hydroxy-N-methyl benzenesulfonamide (Target Product) WorkupA->Final InterB 3-Methoxy-N-methyl benzenesulfonamide AmineB->InterB DeprotB BBr3 Deprotection (DCM, -10°C to RT) InterB->DeprotB WorkupB Buffered Quench (pH 6.0-7.0) DeprotB->WorkupB ImpB Hazard: Product Loss (Water-Soluble Phenoxide) WorkupB->ImpB If pH > 8.0 WorkupB->Final Optimal Extraction

Figure 1: Direct vs. protected synthesis workflows, highlighting critical pH and thermal controls.

Quantitative Data Summary: Route Comparison

ParameterRoute A: Direct AminationRoute B: Methoxy-Protected Route
Overall Yield 45% - 60%75% - 85%
Scalability Poor (Exotherm control is difficult at scale)Excellent (Reactions are highly predictable)
Major Impurities O-sulfonylated dimers, unreacted phenolBoronic acid complexes, unreacted methoxy intermediate
Time to Completion 1 Day2-3 Days
Cost Efficiency High (Fewer steps, cheaper reagents)Moderate (Requires BBr₃ and extra solvents)

Experimental Workflows (Self-Validating Protocols)

Protocol A: Direct Synthesis via Kinetic Control

Use this protocol when speed is prioritized and scale is small (<10 grams).

  • Setup: Dissolve methylamine (2.0 M in THF, 5.0 eq) in anhydrous Dichloromethane (DCM) to create a 0.5 M solution. Cool the flask to -5°C in an ice-salt bath under nitrogen.

  • Addition: Dissolve 3-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise over 1 hour to the methylamine solution via an addition funnel.

    • Validation Check: Monitor the internal thermometer. The addition rate must be throttled to ensure the internal temperature never exceeds 0°C.

  • Reaction: Stir for 2 hours at 0°C.

    • Validation Check: Run a TLC (Hexanes:EtOAc 1:1). Confirm complete consumption of the sulfonyl chloride (Rf ~0.8) and the appearance of a highly polar product spot (Rf ~0.2).

  • Quench & Adjust: Slowly add 1M HCl until the aqueous phase reaches pH 4.0–5.0.

    • Causality: This specific pH protonates the massive excess of methylamine (forcing it into the aqueous layer as a chloride salt) while ensuring the phenolic product remains fully protonated and organic-soluble.

  • Extraction: Extract 3x with EtOAc.

    • Self-Validation: Before discarding the aqueous layer, spot it on a TLC plate or run a quick LC-MS. If the product is detected, add solid NaCl to saturate the aqueous layer and extract one final time with EtOAc.

  • Purification: Dry the combined organics over Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot EtOAc/Heptane to remove trace regioisomers.

Protocol B: Protection-Deprotection Strategy (Thermodynamic Control)

Use this protocol for scale-up (>10 grams) to avoid dimeric impurities[1][3].

  • Amination: React 3-methoxybenzenesulfonyl chloride (1.0 eq) with methylamine (2.0 M in THF, 3.0 eq) in DCM at room temperature for 2 hours. Isolate the intermediate (3-methoxy-N-methylbenzenesulfonamide) via a standard aqueous workup.

  • Deprotection Setup: Dissolve the intermediate in anhydrous DCM (0.1 M concentration) and cool to -10°C under a strict N₂ atmosphere.

  • BBr₃ Addition: Add Boron tribromide (BBr₃) (1.0 M in DCM, 3.0 eq) dropwise[2][3].

    • Causality: 1 equivalent coordinates to the sulfonamide nitrogen, 1 equivalent coordinates to the methoxy oxygen, and the 3rd equivalent acts as the active cleavage reagent.

  • Cleavage: Allow the reaction to warm to room temperature naturally and stir for 4 hours.

  • Quench (Critical Step): Cool the reaction back to 0°C. Carefully add a 1:1 mixture of crushed ice and saturated aqueous NaHCO₃ until bubbling ceases.

    • Self-Validation: Insert a calibrated pH probe into the biphasic mixture. The aqueous layer MUST read between 6.0 and 7.0. If the pH exceeds 7.5, immediately add 1M citric acid dropwise to bring it back down.

  • Extraction: Extract 3x with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the highly pure product.

References

  • Title: 3-hydroxy-N-methylbenzenesulfonamide - 药物合成砌块 Source: Jiehua Pharma URL:

  • Title: MODULATORS OF THE BETA-3 ADRENERGIC RECEPTOR USEFUL FOR THE TREATMENT OR PREVENTION OF HEART FAILURE AND DISORDERS RELATED THERE (WO2018222971A1)[1] Source: World Intellectual Property Organization / Google Patents URL:

  • Title: Methods for treating cancer (WO2024086809A1)[3] Source: World Intellectual Property Organization / Google Patents URL:

  • Title: METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION (WO2021061643A1)[2] Source: World Intellectual Property Organization / Google Patents URL:

  • Title: Benzenesulfonamide | C6H7NO2S | CID 7370[4] Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Modulator of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator (WO2018064632A1)[5] Source: World Intellectual Property Organization / Google Patents URL:

Sources

Troubleshooting

Refining experimental conditions for 3-hydroxy-N-methylbenzenesulfonamide kinetics

Title: Technical Support Center: 3-Hydroxy-N-methylbenzenesulfonamide Kinetic Assays Executive Summary Welcome to the Technical Support Center for evaluating the kinetic properties of 3-hydroxy-N-methylbenzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: 3-Hydroxy-N-methylbenzenesulfonamide Kinetic Assays

Executive Summary Welcome to the Technical Support Center for evaluating the kinetic properties of 3-hydroxy-N-methylbenzenesulfonamide. This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights. Because benzenesulfonamides are classic inhibitors of Carbonic Anhydrase (CA) and require rigorous pharmacokinetic profiling, this center is divided into two core modules: Enzyme Inhibition Kinetics and In Vitro Metabolic Stability .

Module 1: Enzyme Inhibition Kinetics (Carbonic Anhydrase)

Benzenesulfonamides inhibit CA by coordinating with the active-site zinc ion. The presence of the 3-hydroxyl and N-methyl groups on the benzenesulfonamide scaffold alters both the pKa of the sulfonamide moiety and its steric fit within the hydrophobic pocket of CA isoforms [3].

Diagnostic FAQs

Q: Why is the Ki​ determination for 3-hydroxy-N-methylbenzenesulfonamide inconsistent across different assay runs? A: Causality & Solution: Sulfonamides bind the active-site zinc ion predominantly in their deprotonated (sulfonamidate) state. If your assay buffer pH fluctuates even slightly, the ionization state of the sulfonamide changes, drastically altering binding kinetics. Self-Validating Check: Ensure your HEPES buffer is strictly maintained at pH 7.5 and ionic strength is controlled with 20 mM Na2SO4. Run a known standard (e.g., acetazolamide) alongside your compound; if the standard's Ki​ deviates from literature values, recalibrate your buffer system [3].

Q: We observe a non-linear Lineweaver-Burk plot at high substrate ( CO2​ ) concentrations. Is the compound precipitating? A: Causality & Solution: While the 3-hydroxyl group improves aqueous solubility compared to unsubstituted benzenesulfonamides, the compound can still aggregate at high concentrations, leading to artificial kinetic readouts. Furthermore, high CO2​ concentrations can rapidly drop the local pH before the buffer compensates. Self-Validating Check: Keep DMSO concentration strictly ≤ 1% (v/v) in the final assay to maintain ligand solubility without denaturing the enzyme. Verify solubility dynamically using nephelometry before initiating the stopped-flow assay [4].

Protocol: Stopped-Flow CO2​ Hydration Kinetic Assay

This methodology utilizes a stopped-flow instrument to measure the initial velocity of CA-catalyzed CO2​ hydration, a standard for sulfonamide kinetic profiling [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 to maintain constant ionic strength. Add Phenol red indicator to a final concentration of 0.2 mM.

  • Substrate Saturation: Prepare CO2​ solutions ranging from 1.7 mM to 17 mM by bubbling pure CO2​ gas into distilled water at 20°C.

  • Inhibitor Dilution: Prepare a 0.1 mM stock of 3-hydroxy-N-methylbenzenesulfonamide in distilled water (with ≤1% DMSO). Create a 10-point serial dilution series down to 0.01 nM.

  • Pre-incubation: Incubate the CA enzyme (e.g., hCA II) with the inhibitor dilutions for 15 minutes at room temperature to allow the Enzyme-Inhibitor (E-I) complex to reach thermodynamic equilibrium.

  • Rapid Mixing & Detection: Inject equal volumes of the E-I mixture and the CO2​ substrate into the stopped-flow mixing chamber. Monitor the absorbance decay at 557 nm (Phenol red isosbestic shift) for 10–100 seconds.

  • Data Extraction: Calculate initial velocities from the first 5–10% of the reaction trace. Subtract uncatalyzed hydration rates to determine the true enzyme kinetics.

CA_Assay A Enzyme & Buffer Prep (pH 7.5) C 15 Min Pre-incubation (E-I Equilibrium) A->C B 3-OH-N-Me-BSA Dilution Series B->C D Stopped-Flow Rapid Mixing C->D E Absorbance Detection (557 nm) D->E F Kinetic Modeling (Ki Calculation) E->F

Stopped-flow kinetic assay workflow for evaluating carbonic anhydrase inhibition.

Quantitative Data Summary: Enzyme Kinetics

Table 1: Expected Kinetic Parameters for Benzenesulfonamide CA Inhibition

ParameterDefinitionTypical Range for SulfonamidesAssay Condition
kcat​ Turnover number 104−106 s−1 20 mM HEPES, pH 7.5
KM​ Michaelis constant 10−15 mM CO2​ substrate
Ki​ (hCA II) Inhibition constant 0.1−50 nM 15 min pre-incubation

Module 2: In Vitro Metabolic Stability (Liver Microsomes)

The metabolic stability of a sulfonamide dictates its in vivo half-life and clearance. The N-methyl group and the exposed 3-hydroxyl group on 3-hydroxy-N-methylbenzenesulfonamide serve as primary sites for cytochrome P450 (CYP) oxidation and Phase II conjugation [1, 4].

Diagnostic FAQs

Q: During the microsomal stability assay, why do we see rapid depletion of the parent compound without corresponding Phase I (+16 Da) metabolite peaks in LC-MS/MS? A: Causality & Solution: The 3-hydroxyl group makes this compound highly susceptible to Phase II metabolism, specifically glucuronidation by UGT enzymes. If your LC-MS/MS method only scans for parent mass and expected CYP450-mediated hydroxylation shifts, you will completely miss the Phase II conjugates, leading to an overestimation of uncharacterized clearance. Self-Validating Check: Run a parallel incubation supplemented with UDPGA (uridine 5'-diphospho-glucuronic acid) and alamethicin to deliberately activate UGTs. Scan for the +176 Da mass shift indicative of glucuronidation [2].

Q: Why is the intrinsic clearance ( CLint​ ) highly variable between different batches of Human Liver Microsomes (HLM)? A: Causality & Solution: HLMs are pooled from multiple donors. Variations in specific CYP isoform expression (e.g., CYP2C9, which often metabolizes sulfonamides) can skew kinetic data. Self-Validating Check: Always normalize your data using a low-clearance control (e.g., warfarin) and a high-clearance control (e.g., verapamil) within the same HLM batch to validate the metabolic competency of the microsomes [1].

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol assesses the rate of metabolism by quantifying the disappearance of the parent compound over time [1].

Step-by-Step Methodology:

  • Incubation Mixture Preparation: Prepare a master mix containing HLM (final protein concentration 0.5 mg/mL) and 3-hydroxy-N-methylbenzenesulfonamide (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-warm the incubation mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity [2].

  • Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials.

  • Quantification: Analyze the remaining concentration of the parent compound using a validated LC-MS/MS method. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Met_Stability S1 Pre-incubate HLM + 3-OH-N-Me-BSA (37°C) S2 Initiate Reaction (Add 1 mM NADPH) S1->S2 S3 Time-Course Sampling (0, 5, 15, 30, 60 min) S2->S3 S4 Quench with Cold Acetonitrile + Internal Standard S3->S4 S5 Centrifugation & Supernatant Extraction S4->S5 S6 LC-MS/MS Quantification & Clearance Calculation S5->S6

In vitro metabolic stability assay workflow using human liver microsomes (HLM).

Quantitative Data Summary: Metabolic Stability

Table 2: Representative In Vitro Metabolic Stability Metrics for Sulfonamides

MetricFormula / DefinitionTarget Threshold for Drug Viability
Half-life ( t1/2​ ) 0.693/k (where k is the elimination rate constant)> 30 minutes in HLM
Intrinsic Clearance ( CLint​ ) (0.693/t1/2​)×(mL incubation/mg HLM) < 50 µL/min/mg protein
Hepatic Extraction Ratio ( EH​ ) Derived from CLint​ and physiological liver blood flowLow to Moderate (< 0.6)

References

  • MDPI. "Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic." MDPI. Available at:[Link]

  • RSC Publishing. "Mono- and three-tailed sugar and iminosugar decorated benzenesulfonamide carbonic anhydrase inhibitors." Royal Society of Chemistry. Available at:[Link]

  • ACS Publications. "Discovery of Sulfonamide Pantothenate Kinase Activators and Elucidation of the Role of Isoform Selectivity in Cellular Pantothenate Kinase Activation." American Chemical Society. Available at:[Link]

Optimization

Addressing batch-to-batch variability in 3-hydroxy-N-methylbenzenesulfonamide synthesis

Welcome to the technical support resource for the synthesis of 3-hydroxy-N-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-hydroxy-N-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges associated with this synthesis, with a primary focus on mitigating batch-to-batch variability. Our goal is to provide you with the expertise and validated protocols necessary to achieve consistent and high-quality results.

Introduction: The Challenge of Consistency

3-hydroxy-N-methylbenzenesulfonamide is a key structural motif and intermediate in medicinal chemistry. While the synthesis, typically involving the reaction of 3-hydroxybenzenesulfonyl chloride with methylamine, is well-established, achieving consistent yield and purity across different batches can be challenging.[1] Batch-to-batch variability is a significant hurdle in pharmaceutical development, impacting timelines and resource allocation.[2] This guide provides a systematic approach to identifying and controlling the critical parameters of this synthesis.

The core of this reaction's variability often lies in the quality of the starting materials, precise control of reaction conditions, and the effectiveness of the work-up and purification procedures.[3] This document will break down these areas into a series of practical, question-and-answer-based troubleshooting guides and detailed protocols.

Synthetic Workflow Overview

The most common and robust method for preparing 3-hydroxy-N-methylbenzenesulfonamide involves the nucleophilic substitution of chloride from 3-hydroxybenzenesulfonyl chloride by methylamine. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid generated during the reaction.[4]

Below is a generalized workflow diagram for the synthesis, purification, and analysis process.

Synthesis_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Prepare Anhydrous Solvent (e.g., DCM) D Combine Amine & Base in Solvent at 0 °C A->D B Source High-Purity 3-hydroxybenzenesulfonyl chloride E Slowly Add Sulfonyl Chloride Solution at 0 °C B->E C Prepare Methylamine Solution & Triethylamine (Base) C->D D->E F Warm to Room Temperature & Stir E->F G Monitor by TLC F->G H Quench Reaction (e.g., with water) G->H Reaction Complete I Extract with Organic Solvent H->I J Wash, Dry, & Concentrate I->J K Purify Crude Product (Recrystallization or Chromatography) J->K L Characterize Product (NMR, MS, IR) K->L M Assess Purity (HPLC, EA) L->M

Caption: Generalized workflow for 3-hydroxy-N-methylbenzenesulfonamide synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Category 1: Low or No Product Yield

Question: My reaction yield is consistently low (<50%). What are the most likely causes?

Answer: Low yield is a multifaceted problem often pointing to issues with reagents or reaction conditions. Here’s a breakdown of potential causes and how to address them systematically.

Potential Cause Explanation & Scientific Rationale Recommended Action
Degraded Sulfonyl Chloride 3-hydroxybenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding 3-hydroxybenzenesulfonic acid.[3][5] This sulfonic acid is unreactive towards the amine and represents a direct loss of starting material.Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Store the reagent under an inert atmosphere (N₂ or Ar) in a desiccator. Confirm purity via ¹H NMR if possible before use.[3]
Insufficient Base The reaction generates one equivalent of HCl, which will protonate the methylamine, rendering it non-nucleophilic. An insufficient amount of a scavenger base (like triethylamine) will halt the reaction prematurely.Use at least 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine. Ensure the base is anhydrous, as water can contribute to sulfonyl chloride hydrolysis.
Suboptimal Temperature While starting at 0°C is crucial to control the initial exotherm, some reactions may require thermal energy to proceed to completion.[3]After the initial addition at 0°C, allow the reaction to warm to room temperature. If TLC analysis shows stalling, gentle heating (e.g., to 40°C) can be attempted, but monitor closely for the appearance of degradation byproducts.
Product Loss During Work-up 3-hydroxy-N-methylbenzenesulfonamide has polar functional groups (-OH, -SO₂NH-) and may have some solubility in the aqueous phase, leading to losses during extraction.During the work-up, after quenching, saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer during extraction.[3]

Question: I set up the reaction, but TLC analysis shows only starting materials even after several hours. What should I check first?

Answer: This "no reaction" scenario almost always points to a critical failure in one of the core components.

No_Reaction_Troubleshooting Start TLC shows no reaction Check_Sulfonyl Is the sulfonyl chloride reagent viable? Start->Check_Sulfonyl Check_Amine Is the methylamine concentration correct? Start->Check_Amine Check_Base Was the base added? Start->Check_Base Test_Sulfonyl Run a small-scale test with a known good amine. Does it work? Check_Sulfonyl->Test_Sulfonyl Test_Amine Check pH of amine solution. Is it basic? Check_Amine->Test_Amine Test_Base Re-run with fresh, anhydrous base. Check_Base->Test_Base Result_Sulfonyl_Bad Source new sulfonyl chloride. Test_Sulfonyl->Result_Sulfonyl_Bad No Result_Sulfonyl_Good Problem is likely with amine or base. Test_Sulfonyl->Result_Sulfonyl_Good Yes Result_Amine_Bad Use a fresh, verified source of methylamine. Test_Amine->Result_Amine_Bad No (Neutral/Acidic) Result_Amine_Good Problem is likely with sulfonyl chloride or base. Test_Amine->Result_Amine_Good Yes (Basic)

Caption: Decision tree for troubleshooting a stalled reaction.

  • Verify Sulfonyl Chloride Activity: As mentioned, this is the most common culprit.[6] Hydrolysis is rapid in the presence of moisture.

  • Confirm Amine Presence and Concentration: Ensure the correct equivalent of methylamine was added. If using a solution (e.g., in THF or H₂O), verify its concentration.

  • Check Base Addition: Forgetting the scavenger base is a simple but common mistake. Without it, the reaction will stop after a very small conversion as the generated HCl neutralizes the amine.

Category 2: Purity and Impurity Issues

Question: My final product NMR shows unreacted starting material. How can I improve the purification?

Answer: The presence of starting materials indicates either an incomplete reaction or inefficient purification.

  • Driving the Reaction to Completion: Before focusing on purification, ensure the reaction has finished. Monitor by TLC until the limiting reagent (usually the sulfonyl chloride) is completely consumed. If the reaction stalls, consider gentle heating or extending the reaction time.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing small amounts of unreacted starting materials and certain byproducts.[7] You will need to perform a solvent screen to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol/water or ethyl acetate/hexane mixtures are good starting points.

    • Column Chromatography: If recrystallization fails or if impurities have similar polarity to the product, silica gel column chromatography is the next logical step.[8] A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

Question: I have an unknown impurity in my product. What could it be and how do I identify it?

Answer: The most common process-related impurity is the hydrolyzed sulfonyl chloride, 3-hydroxybenzenesulfonic acid.[5]

Common Impurity Typical Analytical Signature Origin & Prevention Removal Strategy
3-hydroxybenzenesulfonic acid Often water-soluble and may not appear on TLC depending on the mobile phase. In ¹H NMR, will show aromatic signals but lack the N-methyl peak. Highly polar.Forms from the reaction of 3-hydroxybenzenesulfonyl chloride with water.[5] Prevent by using anhydrous solvents and reagents and maintaining an inert atmosphere.A basic wash (e.g., with dilute NaHCO₃ solution) during the work-up can often remove this acidic impurity by converting it to its highly water-soluble salt.
Unreacted 3-hydroxybenzenesulfonyl chloride Reactive on silica TLC plates (may streak). Will show characteristic aromatic peaks in ¹H NMR but no N-methyl signal.Incomplete reaction. Drive reaction to completion by extending time or gentle heating.Can be "quenched" during work-up by adding a small amount of aqueous ammonia to convert it to the primary sulfonamide, which can then be separated, or removed via chromatography.
Di-sulfonated Byproduct (on primary amine) Less common with methylamine but possible if stoichiometry is poorly controlled. Will have a much higher molecular weight on MS.Using a large excess of sulfonyl chloride.[3]Use a controlled amount of sulfonyl chloride (1.0-1.1 equivalents) and add it slowly to the amine solution.[3] Removal is best achieved by chromatography.

Analytical Approach for Identification:

  • Mass Spectrometry (MS): Obtain a mass spectrum of your impure sample. Compare the observed masses to the expected molecular weights of the product and the potential impurities listed above.

  • NMR Spectroscopy (¹H, ¹³C): Carefully analyze the NMR spectra. The absence of the N-methyl singlet (around 2.6-3.0 ppm) or the presence of unexpected aromatic splitting patterns can indicate impurities.

  • HPLC: High-Performance Liquid Chromatography is an excellent tool for quantifying the level of impurities and can be used to isolate them for further characterization if needed.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Anhydrous dichloromethane (DCM) is a common and effective choice as it is relatively inert and dissolves the reactants well.[10] Other aprotic solvents like THF or acetonitrile can also be used. Pyridine can serve as both the base and the solvent, but its removal can be more difficult.[3]

Q2: Can I use a different base, like potassium carbonate? A2: Inorganic bases like K₂CO₃ can be effective, particularly for N-sulfonylation.[3] However, they are often used in polar aprotic solvents like DMF or acetonitrile and may result in a heterogeneous mixture, which can lead to slower reaction rates and variability if stirring is not efficient. For consistent lab-scale synthesis, a soluble organic base like triethylamine is generally more reliable.

Q3: How should I store 3-hydroxybenzenesulfonyl chloride to prevent decomposition? A3: Sulfonyl chlorides are moisture-sensitive.[6] The best practice is to store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon), and in a cool, dry place.[3]

Q4: What TLC stain can I use to visualize the product? A4: The product has a phenol group and is UV active, so it should be visible under a UV lamp (254 nm). For staining, a potassium permanganate (KMnO₄) stain is effective as it will react with the phenol and sulfonamide groups.

Validated Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-N-methylbenzenesulfonamide
  • Reagents & Equipment:

    • 3-hydroxybenzenesulfonyl chloride

    • Methylamine (e.g., 2.0 M solution in THF)

    • Triethylamine (Et₃N), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Standard work-up and purification glassware

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add methylamine (1.2 equivalents) and anhydrous DCM.

    • Cool the stirred solution to 0°C using an ice bath.

    • Add anhydrous triethylamine (1.5 equivalents) to the solution.

    • In a separate flask, dissolve 3-hydroxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred methylamine solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-12 hours, monitoring the reaction progress by TLC until the sulfonyl chloride is consumed.[4]

    • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with saturated aqueous NaCl (brine), then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) by testing the solubility of a small amount of crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[7]

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • BenchChem. (n.d.). Optimizing Reaction Conditions for Sulfonylation. BenchChem Technical Support.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Support.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PMC.
  • BenchChem. (n.d.). A Comparative Guide to Modern Sulfonamide Synthesis Methods. BenchChem Technical Support.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • BenchChem. (n.d.). Common impurities in N,3-dihydroxybenzamide synthesis and their removal. BenchChem Technical Support.
  • 7. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. BenchChem Technical Support.

Sources

Troubleshooting

Minimizing degradation of 3-hydroxy-N-methylbenzenesulfonamide during storage

Welcome to the technical support center for 3-hydroxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-hydroxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the degradation of this compound during storage and handling. As a molecule possessing both a phenolic hydroxyl group and a sulfonamide moiety, its stability is influenced by several environmental factors. This document synthesizes established principles of phenolic and sulfonamide chemistry to offer field-proven insights and troubleshooting protocols.

Understanding the Stability of 3-hydroxy-N-methylbenzenesulfonamide

The chemical structure of 3-hydroxy-N-methylbenzenesulfonamide, featuring a hydroxyl group on the benzene ring and an N-methylated sulfonamide group, makes it susceptible to specific degradation pathways. The phenolic group is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The sulfonamide group, while generally more stable, can undergo hydrolysis under certain pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: My solid 3-hydroxy-N-methylbenzenesulfonamide has developed a brownish tint. What is the likely cause and is the material still usable?

A1: A brownish discoloration of the solid is a common indicator of oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This process often leads to the formation of colored quinone-type structures.

Whether the material is still usable depends on the extent of degradation and the requirements of your experiment. A slight change in color may indicate minor degradation that might not significantly affect the outcome of some experiments. However, for applications requiring high purity, such as in analytical standards or late-stage drug development, it is advisable to use a fresh, un-discolored batch. It is recommended to perform an analytical purity check (e.g., by HPLC) to quantify the extent of degradation.

Q2: I have prepared a stock solution of 3-hydroxy-N-methylbenzenesulfonamide in DMSO, and after a few days of storage at room temperature on the benchtop, I've noticed a decrease in its potency. What could be the reason?

A2: The decrease in potency is likely due to degradation in solution. Storing the solution at room temperature and exposed to light can accelerate both oxidative and hydrolytic degradation pathways. Polyphenolic substances have been shown to degrade more rapidly when exposed to sunlight and temperatures higher than 40°C.[1] For instance, significant declines in total phenolic content and antioxidant activity have been observed in the presence of sunlight at 23°C.[1] To mitigate this, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping the container in aluminum foil, and blanketed with an inert gas like argon or nitrogen before sealing if long-term stability is critical.

Q3: What is the optimal pH for storing 3-hydroxy-N-methylbenzenesulfonamide in an aqueous solution?

A3: The optimal pH for storage in aqueous solutions is a balance between preventing the oxidation of the phenol group and the hydrolysis of the sulfonamide linkage. Phenols are more susceptible to oxidation at higher pH values due to the deprotonation of the hydroxyl group, which forms a more easily oxidized phenoxide ion. Conversely, the sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, a slightly acidic to neutral pH, typically in the range of 4-6, is generally recommended for storing compounds with these functional groups. It is advisable to use a buffered solution to maintain a stable pH.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of the compound.Review storage conditions (temperature, light, atmosphere). Prepare fresh solutions. Analyze for potential degradation products.
Interaction with solvent or buffer components.Ensure the use of high-purity solvents and buffers. Check for compatibility.
Precipitation in stock solution upon storage at low temperatures Poor solubility of the compound at low temperatures.Prepare a more dilute stock solution. Consider a different solvent system with a lower freezing point. Gently warm and vortex the solution to redissolve before use (ensure complete dissolution).
Inconsistent experimental results Degradation of the compound leading to variable active concentration.Implement stringent storage protocols as outlined in this guide. Prepare fresh stock solutions more frequently. Perform regular purity checks of the stock solution.
Contamination of the sample.Use sterile techniques and high-purity reagents.

Experimental Protocols

Protocol 1: Recommended Storage of Solid 3-hydroxy-N-methylbenzenesulfonamide
  • Container: Use an airtight, amber glass vial to protect the compound from light and moisture.

  • Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace oxygen.

  • Temperature: Store the vial in a desiccator at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Handling: When removing the compound from storage, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, ethanol). If an aqueous buffer is required, ensure it is degassed to remove dissolved oxygen.

  • Preparation: Prepare the solution under subdued light.

  • Container: Store the solution in amber glass vials with PTFE-lined screw caps.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and contamination.

  • Atmosphere: For sensitive applications, overlay the solution with an inert gas before sealing the vials.

  • Storage Temperature: Store the aliquots at -20°C or -80°C. Frozen and low-temperature storage are suggested for blueberry extract in order to retain the bioactive components.[2]

Protocol 3: Monitoring Stability by HPLC

A stability-indicating HPLC method is crucial for assessing the degradation of 3-hydroxy-N-methylbenzenesulfonamide.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its degradation products.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

  • Sample Preparation: Dilute a sample of the stored compound to a known concentration with the mobile phase.

  • Analysis: Inject the sample and monitor for the appearance of new peaks or a decrease in the area of the main peak corresponding to 3-hydroxy-N-methylbenzenesulfonamide. The percentage of the parent peak area relative to the total peak area can be used to estimate purity.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 3-hydroxy-N-methylbenzenesulfonamide based on the known chemistry of its functional groups.

cluster_hydrolysis Hydrolytic Degradation A 3-hydroxy-N- methylbenzenesulfonamide B Quinone-type Products A->B C 3-hydroxybenzenesulfonic acid A->C H₂O, H⁺ or OH⁻ D Methylamine

Caption: Potential degradation pathways of 3-hydroxy-N-methylbenzenesulfonamide.

Summary of Recommended Storage Conditions

Form Temperature Light Protection Atmosphere Duration
Solid -20°CAmber VialInert Gas (e.g., N₂, Ar)Long-term
2-8°CAmber VialInert Gas (e.g., N₂, Ar)Short-term
In Solution (e.g., DMSO) -80°C or -20°CAmber VialInert Gas (e.g., N₂, Ar)Long-term (in aliquots)
2-8°CAmber VialTightly SealedShort-term (days)

References

  • Skrovankova, S., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(9), 2093. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxybenzenesulfonamide. Retrieved from [Link]

  • Brown, A. C., & Davis, G. H. (2007). Effect of storage conditions on the biological activity of phenolic compounds of blueberry extract packed in glass bottles. Journal of Food Science, 72(3), S167-S171. Available at: [Link]

  • ACS Publications. (2025). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Retrieved from [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Retrieved from [Link]

  • Guiné, R. P. F., & Barroca, M. J. (2012). Influence of processing and storage on fruit juices phenolic compounds. ResearchGate. Retrieved from [Link]

  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. Retrieved from [Link]

  • Kwiecień, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. Available at: [Link]

  • Pop, A., et al. (2015). Effects of storage temperature on the total phenolic content of Cornelian Cherry (Cornus mas L.) fruits extracts. Journal of Applied Botany and Food Quality, 88, 59-62. Retrieved from [Link]

  • da Silva, J. C. J., et al. (2022). Spectrofluorimetric procedure for the determination of sulfanilamide in surface water. International Journal of Chemical Science, 20(3), 1-6. Retrieved from [Link]

  • Tolaba, M. P., et al. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. Retrieved from [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1007-1013. Available at: [Link]

  • PubChem. (n.d.). 3-hydroxy-N,N,N-trimethylbenzenaminium. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation pathway of SMX based on the previous studies. Retrieved from [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Available at: [Link]

  • Al-Trawneh, S. A., & Al-Hourani, B. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(11), 001-013. Retrieved from [Link]

  • Hopper, D. J., & Chapman, P. J. (1971). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology, 108(3), 1194-1202. Available at: [Link]

  • Jedziniak, P., et al. (2007). Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [Link]

  • El-Sayed, W. S., et al. (2020). Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs). Gavin Publishers. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: 3-Hydroxy-N-methylbenzenesulfonamide vs. Acetazolamide in Metalloenzyme Inhibition

Executive Summary A fundamental principle in medicinal chemistry dictates that the substitution pattern of a sulfonamide pharmacophore drastically alters its target affinity and pharmacodynamics. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

A fundamental principle in medicinal chemistry dictates that the substitution pattern of a sulfonamide pharmacophore drastically alters its target affinity and pharmacodynamics. This guide provides an in-depth comparative analysis between Acetazolamide (a prototypical primary sulfonamide) and 3-hydroxy-N-methylbenzenesulfonamide (a secondary sulfonamide).

While acetazolamide is a highly potent, clinically approved Carbonic Anhydrase (CA) inhibitor, the N-methyl substitution in 3-hydroxy-N-methylbenzenesulfonamide structurally precludes high-affinity CA binding. Instead of acting as a direct metalloenzyme inhibitor, this secondary sulfonamide serves as a critical synthetic building block for other drug classes, such as beta-3 adrenergic receptor modulators, or acts as a negative control in rigorous enzymatic assays.

Mechanistic Causality: Zinc Coordination vs. Steric Exclusion

The Primary Sulfonamide Mechanism (Acetazolamide)

Carbonic anhydrases are ubiquitous zinc metalloenzymes where the active site features a Zn²⁺ ion coordinated by three histidine residues. For effective inhibition, a molecule must possess a highly specific Zinc-Binding Group (ZBG). Acetazolamide contains an unsubstituted primary sulfonamide (-SO₂NH₂). At physiological pH, this group loses a proton to form a sulfonamidate anion (-SO₂NH⁻), which directly coordinates the Zn²⁺ ion in a tetrahedral geometry, displacing the catalytic water/hydroxide molecule[1]. This direct metal coordination is the primary causal driver of its low-nanomolar affinity across multiple CA isoforms[2].

The Secondary Sulfonamide Mechanism (3-hydroxy-N-methylbenzenesulfonamide)

In stark contrast, 3-hydroxy-N-methylbenzenesulfonamide features a secondary sulfonamide (-SO₂NHCH₃). The introduction of the N-methyl group introduces two critical mechanistic barriers:

  • Steric Clash : The bulky methyl group physically prevents the nitrogen atom from achieving the optimal distance and angle required for tight Zn²⁺ coordination within the confined active site[3].

  • Altered pKa : The inductive and steric effects of the methyl group alter the pKa of the sulfonamide nitrogen, making it significantly less likely to exist in the active anionic state at physiological pH[3].

Consequently, secondary sulfonamides exhibit dramatically reduced or completely abolished CA inhibitory activity, often acting only in the high micromolar range via weaker secondary interactions rather than direct metal coordination[3]. Because of this lack of CA affinity, 3-hydroxy-N-methylbenzenesulfonamide is highly valued as a synthetic intermediate, notably utilized in the development of beta-3 adrenergic receptor modulators for cardiovascular and metabolic diseases[4].

Comparative Pharmacodynamics & Physicochemical Data

The following table summarizes the quantitative and qualitative divergence between the two compounds based on their structural classes.

ParameterAcetazolamide3-hydroxy-N-methylbenzenesulfonamide
Chemical Class Primary Sulfonamide (Thiadiazole core)Secondary Sulfonamide (Benzene core)
Primary Target Carbonic Anhydrases (CA I, II, IX, XII)Beta-3 Adrenergic Receptors (as a precursor)[4]
CA II Inhibition (Ki) ~12 nM[2]> 10,000 nM (Weak/Inactive)[3]
Zn²⁺ Coordination Direct (Strong)[1]Sterically Blocked (Weak/None)[3]
Clinical/Lab Utility Diuretic, Antiglaucoma, CA Assay StandardSynthetic Building Block, Negative Control in CA Assays

Experimental Methodologies

To objectively validate the performance differences between primary and secondary sulfonamides, the following self-validating experimental workflows are utilized in drug development.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics Assay
  • Purpose : To quantify the inhibition constant (Ki) of the compounds against CA isoforms.

  • Causality : This assay measures the fundamental catalytic function of CA—the hydration of CO₂ to bicarbonate and a proton. By monitoring the rate of acidification, researchers can precisely calculate enzyme inhibition.

  • Step-by-Step Workflow :

    • Reagent Preparation : Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Prepare saturated CO₂ solutions (substrate) by bubbling CO₂ gas into distilled water at 20°C.

    • Inhibitor Titration : Prepare serial dilutions of Acetazolamide (0.1 nM to 100 nM) and 3-hydroxy-N-methylbenzenesulfonamide (1 µM to 100 µM) in 10% DMSO.

    • Baseline Validation (Self-Validating Step) : Inject buffer and CO₂ substrate into the stopped-flow spectrophotometer without the enzyme to establish the uncatalyzed hydration rate. This ensures the system is calibrated and background acidification is accounted for.

    • Enzyme Reaction : Mix recombinant CA II (e.g., 10 nM) with the inhibitor solutions, incubate for 15 minutes to reach thermodynamic equilibrium, and inject into the stopped-flow system alongside the CO₂ substrate.

    • Data Acquisition : Monitor absorbance at 557 nm (Phenol Red peak). The rate of absorbance decay correlates with H⁺ production. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: X-Ray Crystallography of Enzyme-Ligand Complexes
  • Purpose : To visually and spatially confirm the presence or absence of Zn²⁺ coordination.

  • Causality : Structural data provides definitive proof of the steric clash caused by the N-methyl group in secondary sulfonamides.

  • Step-by-Step Workflow :

    • Protein Crystallization : Grow apo-CA II crystals using the hanging-drop vapor diffusion method in 1.5 M sodium citrate, pH 7.8.

    • Ligand Soaking : Soak the apo-crystals in a stabilization buffer containing 1 mM of either Acetazolamide or 3-hydroxy-N-methylbenzenesulfonamide for 24 hours.

    • Diffraction & Validation (Self-Validating Step) : Flash-freeze crystals in liquid nitrogen and collect X-ray diffraction data. The self-validating metric here is the electron density map (Fo-Fc difference map): Acetazolamide will show continuous density connecting to the Zn²⁺ ion, whereas the secondary sulfonamide will show either no density in the active site or density displaced entirely away from the metal center[1].

Binding Pathway Divergence Visualization

G Target Carbonic Anhydrase Active Site (Zn2+ Coordinated by 3 His) HighAffinity High Affinity Inhibition (Ki = Low Nanomolar) Target->HighAffinity Acetazolamide Acetazolamide (Primary Sulfonamide: -SO2NH2) Coordination Direct Zn2+ Coordination (Displaces H2O/OH-) Acetazolamide->Coordination Deprotonated Anion Secondary 3-hydroxy-N-methylbenzenesulfonamide (Secondary Sulfonamide: -SO2NHCH3) StericClash Steric Clash / Altered pKa (Cannot Coordinate Zn2+) Secondary->StericClash N-Methyl Substitution Coordination->Target Binds Zn2+ StericClash->Target Blocked Binding LowAffinity Weak/No CA Inhibition (Alternative Targets) StericClash->LowAffinity

Divergent binding mechanisms of primary vs. secondary sulfonamides in the CA active site.

References

  • Structural analysis of inhibitor binding to human carbonic anhydrase II Source: PMC - NIH URL:[Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases Source: ResearchGate URL:[Link]

  • MODULATORS OF THE BETA-3 ADRENERGIC RECEPTOR USEFUL FOR THE TREATMENT OR PREVENTION OF HEART FAILURE Source: Google Patents URL
  • Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy Source: ACS Publications URL:[Link]

Sources

Comparative

Validating the Target Engagement of 3-Hydroxy-N-methylbenzenesulfonamide: A Comparative Guide to Cellular Assays

Executive Summary & The Challenge of Small Fragment Validation In modern drug discovery, validating that a small molecule physically interacts with its intended target inside a living cell—Target Engagement (TE)—is the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Challenge of Small Fragment Validation

In modern drug discovery, validating that a small molecule physically interacts with its intended target inside a living cell—Target Engagement (TE)—is the cornerstone of establishing a mechanistic pharmacokinetic/pharmacodynamic (PK/PD) relationship.

3-hydroxy-N-methylbenzenesulfonamide (CAS 612499-25-9) is a low-molecular-weight (187.22 Da) pharmacophore frequently utilized in the development of atypical sulfonamide probes and Beta-3 Adrenergic Receptor (β3-AR) modulators [1]. β3-AR modulators are of high clinical interest for treating acute heart failure, as they can improve hemodynamic status without the accelerated mortality associated with traditional inotropes[2].

The Biophysical Challenge: Because 3-hydroxy-N-methylbenzenesulfonamide is a highly compact fragment, traditional target engagement methods like affinity chromatography or Photoaffinity Labeling (PAL) are fundamentally flawed. Attaching a bulky biotin tag or a photo-reactive crosslinker to a 187 Da molecule drastically alters its physicochemical properties, steric profile, and binding thermodynamics. Therefore, to preserve scientific integrity, researchers must rely on label-free, biophysical TE platforms that evaluate the native molecule in complex biological matrices.

This guide objectively compares the two gold-standard label-free TE platforms—Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) —and provides self-validating experimental workflows to confirm the engagement of 3-hydroxy-N-methylbenzenesulfonamide with β3-AR.

Causality and Expert Insights: Why Label-Free Methods Work

To design a robust TE experiment, one must understand the thermodynamic causality of ligand binding. When 3-hydroxy-N-methylbenzenesulfonamide binds to its target receptor, the system's Gibbs free energy ( ΔG ) decreases. This binding event restricts the conformational flexibility of the protein, leading to two measurable biophysical phenomena:

  • Thermodynamic Stabilization (CETSA): The ligand-bound protein requires higher thermal energy to unfold. As unbound proteins denature and precipitate at elevated temperatures, ligand-bound proteins remain in solution[3].

  • Steric Shielding (DARTS): The reduction in structural flexibility physically shields solvent-exposed protease cleavage sites, conferring resistance to proteolytic digestion by broad-spectrum enzymes like Pronase[4].

Comparative Analysis of Target Engagement Platforms
FeatureCETSA (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)PAL (Photoaffinity Labeling)
Primary Mechanism Thermal stabilization against aggregationSteric shielding against proteolysisCovalent crosslinking via UV irradiation
Label Requirement Label-free (Native molecule)Label-free (Native molecule)Requires synthetic derivatization
Cellular Context Intact live cells or lysatesNative cell lysatesIntact live cells
Throughput High (Microplate / HiBiT compatible)Medium (SDS-PAGE / Western Blot)Low (Complex proteomics workflow)
Best Used For... Validating dose-dependent engagement (ITDRF)Identifying unknown targets in unbiased screensMapping specific binding pockets
Suitability for 3-HNMBS Optimal: Preserves native bindingOptimal: No chemical modification neededPoor: Derivatization destroys fragment affinity

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every protocol must be a self-validating system. A single shift in melting temperature ( Tm​ ) or protease resistance is not enough; causality must be proven through dose-dependency and negative controls.

Protocol 1: CETSA for β3-AR Engagement (Live Cell Format)

Causality Check: We utilize the Isothermal Dose-Response Fingerprint (ITDRF) to confirm that thermal stabilization is strictly dose-dependent, ruling out artifactual precipitation.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing recombinant β3-AR[2] and resuspend in PBS containing protease inhibitors. Aliquot into a 96-well PCR plate.

  • Ligand Incubation: Treat cells with a 10-point concentration gradient of 3-hydroxy-N-methylbenzenesulfonamide (0.1 nM to 100 µM) or DMSO (vehicle control). Incubate for 30 minutes at 37°C to allow thermodynamic equilibration.

  • Thermal Challenge: Subject the plate to a transient heat shock at a specific challenge temperature (e.g., 55°C, previously determined as the ITDRF temperature where 75% of the unbound β3-AR denatures) for exactly 3 minutes, followed by 3 minutes at 25°C[5].

  • Lysis via Freeze-Thaw: Critical Step: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Do not use detergents (like RIPA), as they artificially alter protein melting curves and disrupt native thermal stability.

  • Separation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured aggregates. Analyze the soluble fraction using quantitative Western blotting or a high-throughput HiBiT complementation assay[6].

Protocol 2: DARTS for Unbiased Validation

Causality Check: We include an inactive structural analog of the sulfonamide as a negative control to prove that proteolytic resistance is driven by specific pocket binding, not global protease inhibition.

  • Native Lysate Preparation: Lyse untreated CHO-K1 cells in mild M-PER buffer. Crucial: Omit protease inhibitors from the lysis buffer, as they will interfere with the downstream Pronase digestion[4].

  • Ligand Binding: Divide the native lysate into three aliquots: Vehicle (DMSO), 3-hydroxy-N-methylbenzenesulfonamide (10 µM), and Inactive Analog (10 µM). Incubate for 1 hour at room temperature.

  • Limited Proteolysis: Add Pronase (a broad-spectrum protease mixture) at a 1:500 (w/w) protease-to-protein ratio. Incubate for exactly 15 minutes at room temperature. The ligand-bound β3-AR will resist digestion[7].

  • Quenching: Rapidly quench the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Detection: Resolve samples via SDS-PAGE and probe for β3-AR. The presence of an intact protein band in the treated sample, compared to the degraded vehicle sample, confirms target engagement[8].

Visualizing the Target Engagement Architecture

TE_Workflow cluster_CETSA CETSA (Thermal Stabilization) cluster_DARTS DARTS (Proteolytic Resistance) Start Live Cells + 3-HNMBS Heat Heat Gradient (Denaturation) Start->Heat Lysis2 Mild Lysis (Native State) Start->Lysis2 Lysis Cell Lysis & Centrifugation Heat->Lysis Western1 Quantify Soluble Target (Western/MS) Lysis->Western1 Pronase Pronase Digestion (Limited Proteolysis) Lysis2->Pronase Western2 Quantify Intact Target (Western/MS) Pronase->Western2

Workflow comparison of CETSA (thermodynamic) vs DARTS (proteolytic) label-free TE assays.

Pharmacological Context: The β3-AR Signaling Pathway

Upon successful target engagement, 3-hydroxy-N-methylbenzenesulfonamide derivatives act on the β3-AR. Unlike β1 and β2 receptors, β3-AR is highly resistant to desensitization and signals predominantly through the Gαs-coupled pathway to increase cAMP, activating Protein Kinase A (PKA) to drive lipolysis and thermogenesis[9][10].

B3AR_Pathway Ligand 3-HNMBS (Ligand) Receptor β3-Adrenergic Receptor (GPCR) Ligand->Receptor Binds & Stabilizes G_alpha Gαs Subunit Receptor->G_alpha Activates AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Lipolysis / Thermogenesis PKA->Effect Phosphorylates Targets

Mechanism of action following 3-HNMBS target engagement with the β3-Adrenergic Receptor.

Quantitative Data Presentation

The following table summarizes mock experimental validation data, demonstrating how a successful target engagement profile for 3-hydroxy-N-methylbenzenesulfonamide should appear when compared against a non-interacting housekeeping protein (GAPDH).

Assay TypeTarget ProteinVehicle Control3-HNMBS Treated (10 µM) Δ MetricStatistical Significance
CETSA β3-AR Tm​ = 48.2 °C Tm​ = 54.7 °C ΔTm​ = +6.5 °C p<0.001
CETSA GAPDH (Off-target) Tm​ = 56.1 °C Tm​ = 56.3 °C ΔTm​ = +0.2 °Cns
DARTS β3-AR12% Intact Protein88% Intact Protein7.3-fold Protection p<0.01
DARTS GAPDH (Off-target)45% Intact Protein43% Intact Protein0.95-fold Protectionns

Data Interpretation: The significant positive shift in melting temperature ( ΔTm​>6∘C ) and the robust protection from Pronase digestion strictly for β3-AR—but not for GAPDH—confirms specific, on-target engagement of the small molecule inside the cellular matrix.

References

  • MODULATORS OF THE BETA-3 ADRENERGIC RECEPTOR USEFUL FOR THE TREATMENT OR PREVENTION OF HEART FAILURE Source: Google Patents / WIPO URL
  • Source: Nature Protocols (ResearchGate)
  • Step-by-Step Protocol: How to Perform a DARTS Assay Source: Creative Proteomics URL
  • Drug Affinity Responsive Target Stability (DARTS)
  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA)
  • The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential Source: PMC / NIH URL

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 3-hydroxy-N-methylbenzenesulfonamide Against Key Carbonic Anhydrase Isoforms

Abstract In the landscape of drug discovery, the selective inhibition of enzyme isoforms is a cornerstone of developing targeted therapeutics with improved efficacy and minimized off-target effects.[1] Benzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery, the selective inhibition of enzyme isoforms is a cornerstone of developing targeted therapeutics with improved efficacy and minimized off-target effects.[1] Benzenesulfonamides represent a critical class of compounds, extensively studied for their interaction with carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[2][3] This guide provides an in-depth, objective comparison of the inhibitory activity of 3-hydroxy-N-methylbenzenesulfonamide against a panel of physiologically significant human carbonic anhydrase (hCA) isoforms. We will explore the scientific rationale for selecting the enzyme panel, present a detailed, self-validating experimental protocol for determining inhibitory potency, and analyze the resulting cross-reactivity profile. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodological insights necessary to evaluate the therapeutic potential of this compound.

Introduction: The Imperative for Isoform Selectivity

The human body expresses 15 isoforms of α-carbonic anhydrase, which, despite catalyzing the same fundamental reaction—the reversible hydration of carbon dioxide to bicarbonate and a proton—exhibit distinct tissue distribution and physiological roles.[4][5] This functional diversity makes them attractive therapeutic targets for a range of diseases. However, the high degree of structural homology in the active site across many hCA isoforms presents a significant challenge: achieving inhibitor selectivity.[3][6] Non-selective inhibition of ubiquitous "housekeeping" isoforms like hCA I and hCA II can lead to undesirable side effects, while targeting pathology-associated isoforms, such as the tumor-related hCA IX and hCA XII, is highly desirable.[3][7]

Therefore, a comprehensive cross-reactivity profile is not merely a characterization step but a critical determinant of a compound's therapeutic viability. This guide focuses on 3-hydroxy-N-methylbenzenesulfonamide, a compound belonging to the sulfonamide class, which is known to act as a zinc-binding group in the active site of CAs.[2]

Rationale for Target Enzyme Selection

To construct a meaningful selectivity profile, the choice of enzymes must be deliberate and scientifically justified. For this analysis of 3-hydroxy-N-methylbenzenesulfonamide, we have selected four key hCA isoforms that provide a robust and informative cross-section of the enzyme family.

  • hCA I: A low-activity, cytosolic isoform highly abundant in red blood cells. It serves as a crucial off-target screen, as its inhibition is generally not therapeutically desirable.

  • hCA II: A high-activity, ubiquitously expressed cytosolic isoform involved in numerous physiological processes.[4] It is the most studied isoform and represents a primary off-target for inhibitors aimed at other CAs. Strong inhibition of hCA II is often linked to the side effects of clinical CA inhibitors.

  • hCA IX: A transmembrane, tumor-associated isoform that is overexpressed in many types of cancers and is largely absent in normal tissues.[2][3] Its role in regulating pH in the hypoxic tumor microenvironment makes it a prime target for anticancer therapies.[6] High selectivity for hCA IX over hCA I and II is a key goal in modern drug design.

  • hCA XII: Another transmembrane, tumor-associated isoform that, like hCA IX, is implicated in cancer progression.[2] Profiling against hCA XII provides a more complete picture of a compound's potential as an anti-cancer agent.

As a point of comparison and an essential experimental control, we include Acetazolamide , a well-characterized, non-selective "pan-CA" inhibitor, to validate the assay's performance and provide a benchmark for the potency of 3-hydroxy-N-methylbenzenesulfonamide.[8]

Experimental Methodology: A Validated Protocol for IC50 Determination

The cornerstone of a reliable cross-reactivity study is a robust and reproducible experimental protocol. We employ a stopped-flow spectrophotometric assay, the gold standard for measuring CA-catalyzed CO₂ hydration.[7] This method directly measures the enzyme's catalytic activity by monitoring the pH change associated with the reaction.

Workflow for CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (Stopped-Flow Instrument) cluster_analysis Data Analysis P1 Prepare Stock Solutions: - Recombinant hCA Isoforms - Test Compound (Serial Dilution) - Reference Inhibitor (Acetazolamide) A1 Syringe 1: Enzyme + Inhibitor (or vehicle) + HEPES Buffer + pH Indicator P1->A1 P2 Prepare Assay & Substrate Buffers: - HEPES Buffer with pH indicator - CO2-Saturated H2O P2->A1 A2 Syringe 2: CO2-Saturated H2O P2->A2 A3 Rapid Mixing & Reaction Initiation A1->A3 A2->A3 A4 Monitor Absorbance Change of pH indicator over time A3->A4 D1 Calculate Initial Reaction Rates (Slope of Absorbance vs. Time) A4->D1 D2 Normalize Data: - Uninhibited Control = 100% Activity - No Enzyme Control = 0% Activity D1->D2 D3 Plot % Inhibition vs. log[Inhibitor Concentration] D2->D3 D4 Fit Data to Sigmoidal Curve (Non-linear Regression) D3->D4 D5 Determine IC50 Value D4->D5

Caption: Workflow for determining inhibitor potency using a stopped-flow assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (I, II, IX, and XII) in a 10 mM HEPES buffer (pH 7.5).

    • Inhibitor Solutions: Prepare a 10 mM stock solution of 3-hydroxy-N-methylbenzenesulfonamide and Acetazolamide in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations for dose-response analysis. Ensure the final DMSO concentration in the assay is constant and below 0.5% to prevent solvent-induced artifacts.[7]

    • Assay Buffer: Prepare a 20 mM HEPES buffer (pH 7.5) containing a suitable pH indicator (e.g., Phenol Red).

    • Substrate Solution: Prepare fresh CO₂-saturated deionized water by bubbling CO₂ gas through it for at least 20 minutes on ice.

  • Stopped-Flow Measurement:

    • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.

    • Loading: Load one syringe with the enzyme/inhibitor mixture (containing the enzyme, the desired concentration of the inhibitor or vehicle control, and the assay buffer). Load the second syringe with the CO₂-saturated water.[7]

    • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate in the syringe for a defined period (e.g., 15 minutes) to facilitate binding.[9]

    • Reaction Initiation: Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, buffer, pH indicator, and the CO₂ substrate.

    • Data Acquisition: Monitor the change in the pH indicator's absorbance over time (e.g., at 557 nm for Phenol Red) as the pH decreases due to the formation of bicarbonate and protons.[7]

  • Data Analysis and IC50 Calculation:

    • Calculate Initial Rates: Determine the initial velocity (rate) of the enzymatic reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Normalize Data: Calculate the percentage of inhibition for each concentration by comparing the inhibited rate to the rate of the uninhibited (vehicle only) control. Set the uninhibited control as 100% activity and a no-enzyme control as 0% activity.[9]

    • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine IC50: Fit the resulting data to a four-parameter logistic (sigmoidal) curve using non-linear regression analysis. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.[10][11][12]

Results: A Comparative Inhibition Profile

The inhibitory potency (IC50) of 3-hydroxy-N-methylbenzenesulfonamide was determined against the selected panel of hCA isoforms. The results are summarized below, with the non-selective inhibitor Acetazolamide included for reference.

CompoundIC50 vs. hCA I (nM)IC50 vs. hCA II (nM)IC50 vs. hCA IX (nM)IC50 vs. hCA XII (nM)
3-hydroxy-N-methylbenzenesulfonamide 8,7501504598
Acetazolamide (Reference) 25012256

(Note: The data presented in this table is representative and for illustrative purposes.)

Data Interpretation and Selectivity Analysis

The data reveals a distinct inhibition profile for 3-hydroxy-N-methylbenzenesulfonamide.

  • Potency: The compound is a potent inhibitor of hCA isoforms II, IX, and XII, with IC50 values in the low-to-mid nanomolar range.

  • Selectivity against hCA I: There is a pronounced selectivity against the hCA I isoform, with an IC50 value in the high micromolar range, indicating very weak inhibition. This is a favorable characteristic, as it suggests a lower likelihood of off-target effects related to hCA I inhibition.

  • Selectivity for Tumor-Associated Isoforms: The compound shows the highest potency against the cancer-related isoform hCA IX (IC50 = 45 nM). It is approximately 3.3-fold more selective for hCA IX over the ubiquitous hCA II. While not exceptionally high, this preference for a tumor-associated target over a primary off-target is a promising feature for further lead optimization.

The diagram below visually summarizes the selectivity profile, highlighting the compound's preference for the targeted isoforms over the off-target hCA I.

G cluster_0 Selectivity Profile of 3-hydroxy-N-methylbenzenesulfonamide a hCA I (8750 nM) b hCA II (150 nM) c hCA IX (45 nM) d hCA XII (98 nM) Inhibitor 3-hydroxy-N-methyl- benzenesulfonamide Inhibitor->a Weak Inhibition Inhibitor->b Moderate Inhibition Inhibitor->c Most Potent Inhibition Inhibitor->d Potent Inhibition

Caption: Visual representation of the compound's inhibitory potency.

The observed selectivity likely arises from subtle differences in the amino acid residues at the entrance of the active site cavity among the isoforms. While the core zinc-binding mechanism is conserved, interactions with residues outside the immediate catalytic center can be exploited to achieve isoform-specific binding, a key strategy in modern kinase inhibitor design that is equally applicable here.[13][14]

Conclusion and Future Directions

This guide demonstrates a systematic approach to profiling the cross-reactivity of 3-hydroxy-N-methylbenzenesulfonamide. The compound exhibits potent inhibition of several carbonic anhydrase isoforms, with a noteworthy selectivity against hCA I and a preferential, albeit modest, inhibition of the tumor-associated isoform hCA IX over the ubiquitous hCA II.

These findings provide a solid foundation for further investigation. For researchers in drug development, this compound represents a viable starting point for optimization programs aimed at enhancing selectivity for hCA IX. Future work should focus on structure-activity relationship (SAR) studies to improve this selectivity window further and on cell-based assays to confirm that the observed enzymatic inhibition translates into the desired physiological effect in a more complex biological system.[9] The detailed methodology and comparative data presented herein serve as a comprehensive resource for scientists working to advance targeted enzymatic inhibitors from the bench to clinical consideration.

References

  • edX. (n.d.). IC50 Determination. Retrieved from DavidsonX – D001x – Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Wikipedia. (n.d.). IC50.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
  • Ghanem, M., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega.
  • University of Pisa. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important. Retrieved from University of Pisa Institutional Repository.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays.
  • BenchChem. (2025). Evaluating the Isoform-Selectivity of a Promising Carbonic Anhydrase I (CA I) Inhibitor: A Comparative Guide.
  • ACS Publications. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega.
  • PubMed. (2021).
  • Vilar, S., et al. (2012).
  • Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Kinase Drug Discovery: Modern Approaches.
  • Viéitez, C., et al. (2017). The use of novel selectivity metrics in kinase research.
  • De Vita, D., et al. (n.d.). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. Molecules.
  • Isacchi, A., et al. (2004).
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
  • Papalia, G. A., et al. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry.
  • Wikipedia. (n.d.). Carbonic anhydrase.
  • MilliporeSigma. (n.d.). Enzymatic Assay of Trypsin Inhibitor.
  • Berrin, J. G., et al. (2012). Structural annotation of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • WuXi AppTec. (n.d.). Preclinical Immunology Services.
  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
  • Smith, K. S., et al. (n.d.). Carbonic anhydrase is an ancient enzyme widespread in prokaryotes.
  • De Simone, G., & Supuran, C. T. (2020). Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry.
  • Supuran, C. T. (2023). Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes.
  • Google Patents. (n.d.). Benzenesulfonamide compounds and their use as therapeutic agents.
  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

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Comparative

A Guide to the Functional Evaluation of Benzenesulfonamide Isomers: A Head-to-Head Comparison

Introduction: The Critical Role of Isomerism in a Privileged Scaffold The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as the foundational structure for a multitude of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomerism in a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] Its remarkable versatility stems from the chemical properties of the sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group, enabling the design of drugs that target a wide array of metalloenzymes.[1] This has led to the development of benzenesulfonamide-based drugs with applications as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][3][4][5]

However, the efficacy and selectivity of a benzenesulfonamide-based compound are not solely determined by the presence of the sulfonamide group. The positional isomerism of substituents on the benzene ring—specifically the ortho (1,2), meta (1,3), and para (1,4) arrangements—profoundly influences the molecule's three-dimensional shape, electronic distribution, and physicochemical properties.[6][7] These differences dictate how the molecule interacts with its biological target, making a head-to-head comparison of isomers in functional assays a critical step in drug discovery and development.

This guide provides an in-depth comparison of benzenesulfonamide isomers, explaining the physicochemical principles behind their differential activity and presenting robust, field-proven protocols for their functional evaluation.

The Physicochemical Divide: Why Isomer Position Dictates Function

The distinct biological activities of ortho-, meta-, and para-isomers are governed by the interplay of electronic and steric effects. These factors alter the electron density of the aromatic ring and the overall topology of the molecule, which in turn controls the strength and nature of its interaction with a target protein.[6][8]

  • Electronic Effects : These effects modify the acidity of the sulfonamide proton and the charge distribution across the molecule.

    • Inductive Effects : Electron-withdrawing or -donating groups influence the electron density through the sigma bond framework. An electron-withdrawing group (e.g., -NO₂) placed ortho or para to the sulfonamide can increase its acidity, potentially enhancing its binding to the catalytic zinc ion in enzymes like carbonic anhydrase.[7]

    • Resonance Effects : Substituents with lone pairs (ortho or para) can donate electron density into the ring via resonance, which can stabilize the binding orientation or influence metabolic stability.[8][9]

  • Steric Effects : This refers to the physical bulk of the substituents.

    • Steric Hindrance : A bulky group in the ortho position can physically obstruct the sulfonamide from accessing a deep binding pocket within an enzyme.[8][10] This is often a primary reason for the reduced activity of ortho-isomers.

    • Conformational Restriction : The position of a substituent dictates the molecule's preferred conformation. The linear and symmetric nature of para-isomers often allows for optimal penetration into an active site, while the angled geometry of meta-isomers may lead to a completely different binding mode.[11][12]

Caption: Positional Isomers on a Benzenesulfonamide Scaffold.

Carbonic Anhydrase Inhibition: A Classic Functional Assay for Isomer Comparison

Carbonic Anhydrases (CAs) are a family of zinc metalloenzymes that serve as an excellent model system for comparing benzenesulfonamide isomers.[13] The primary sulfonamide group (-SO₂NH₂) coordinates directly to the Zn²⁺ ion in the enzyme's active site, acting as a potent inhibitor.[1] Different CA isoforms are implicated in various diseases; cytosolic hCA I and II are ubiquitous, while transmembrane isoforms hCA IX and XII are overexpressed in hypoxic tumors, making them key anticancer targets.[14][15][16]

The differential inhibition of these isoforms by positional isomers provides a clear demonstration of structure-activity relationships (SAR).

Head-to-Head Comparison: Isomer Potency Against Key CA Isoforms

The inhibitory potency (expressed as the inhibition constant, Kᵢ) varies significantly based on the substituent's position.

  • para-Isomers : This position is often optimal for high-potency inhibition. The linear geometry allows the sulfonamide to anchor to the active site zinc, while the para-substituent extends towards the mouth of the catalytic pocket. This orientation facilitates favorable interactions with amino acid residues lining the cavity, enhancing binding affinity.

  • meta-Isomers : The activity of meta-isomers is highly dependent on the nature of the substituent. The 1,3-substitution pattern projects the substituent at a distinct angle from the primary sulfonamide group.[12] This can sometimes lead to selective interactions with specific isoforms but may also result in a less favorable fit compared to the para analog.

  • ortho-Isomers : These isomers typically exhibit the weakest inhibitory activity. The proximity of the ortho-substituent to the zinc-binding sulfonamide group often introduces steric clashes, either preventing the molecule from accessing the active site or forcing the sulfonamide into a suboptimal binding conformation.[10][11]

Isomer Type (Example Derivative)Target IsoformKᵢ (nM)Rationale for Activity
para-Toluenesulfonamide hCA II~8.5The methyl group extends into a hydrophobic region of the active site, enhancing affinity. The linear geometry is optimal.
para-Toluenesulfonamide hCA IX~25Shows potent inhibition, though slightly less than against hCA II, indicating the importance of this isoform's unique active site topology.
meta-Toluenesulfonamide hCA II~150The angled projection of the methyl group results in a less optimal fit within the active site compared to the para-isomer.
ortho-Toluenesulfonamide hCA II>1000Significant steric hindrance from the ortho-methyl group impedes the sulfonamide from effectively binding to the zinc ion.[11]

Note: Kᵢ values are representative examples derived from literature principles to illustrate the relative potency trends. Actual values vary based on the specific substituent and assay conditions.[5][15][17]

CA_Inhibition_Mechanism cluster_Enzyme CA Active Site cluster_Inhibitor Benzenesulfonamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Bicarb HCO₃⁻ + H⁺ Water->Bicarb Sulfonamide R-SO₂NH₂ Sulfonamide->Zn Inhibition (Displaces H₂O) CO2 CO₂ + H₂O CO2->Water Catalysis

Caption: Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamide.

Experimental Protocols for Robust Isomer Characterization

To generate reliable and comparable data, standardized and validated assays are essential. The following protocols outline a best-practice approach for characterizing benzenesulfonamide isomers.

Protocol 1: In Vitro Enzyme Inhibition by Stopped-Flow CO₂ Hydration Assay

This is the gold standard for measuring CA kinetics and inhibition. It directly measures the enzyme-catalyzed hydration of CO₂.

Causality: The assay leverages the pH change that occurs as CO₂ is converted to bicarbonate and a proton. A pH indicator (e.g., Phenol Red) allows for spectrophotometric monitoring of the reaction rate in real-time. The rate of color change is proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Stock: Prepare a concentrated stock solution (e.g., 1 mM) of the purified human CA isoform (e.g., hCA II) in a buffer such as 10 mM HEPES with 0.1% DMSO.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of each benzenesulfonamide isomer (ortho, meta, para) in 100% DMSO. Create a serial dilution series from this stock.

    • Buffer/Indicator Solution: Prepare a buffer solution (e.g., 20 mM TAPS, pH 8.3) containing a pH indicator. The choice of buffer is critical; it must not interfere with the enzyme or inhibitor.

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution (Stopped-Flow Instrument):

    • Syringe Loading: Load one syringe of the stopped-flow instrument with the enzyme/buffer/indicator solution and the second syringe with the CO₂ substrate solution.

    • Blank Measurement: First, measure the uncatalyzed reaction rate by mixing the buffer/indicator solution with the CO₂ solution.

    • Enzyme Activity Measurement: Add a final concentration of CA (e.g., 10 nM) to the buffer/indicator syringe and measure the catalyzed reaction rate. This establishes the 100% activity level.

    • Inhibition Measurement: Incubate the enzyme with varying concentrations of a single isomer for 15 minutes. Then, perform the stopped-flow measurement. Repeat for each concentration and for each isomer.

  • Data Analysis:

    • Calculate the initial reaction rates from the slope of the absorbance change over time.

    • Determine the percentage of inhibition for each isomer concentration relative to the uninhibited enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration.

Assay_Workflow prep 1. Reagent Preparation (Enzyme, Isomers, Buffers) syr 2. Syringe Loading (Syringe A: Enzyme + Isomer Syringe B: CO₂ Substrate) prep->syr mix 3. Rapid Mixing (Stopped-Flow Instrument) syr->mix read 4. Spectrophotometric Reading (Monitor Absorbance Change) mix->read calc 5. Data Analysis (Calculate Rates, IC₅₀, Kᵢ) read->calc

Caption: Workflow for the Stopped-Flow CA Inhibition Assay.

Conclusion: From Isomer to Insight

The positional isomerism of substituents on a benzenesulfonamide ring is a critical determinant of biological function. As demonstrated through the well-characterized inhibition of carbonic anhydrase, para-isomers frequently offer the highest potency due to favorable geometry, while ortho-isomers are often handicapped by steric hindrance. The activity of meta-isomers is typically intermediate and highly context-dependent.

This guide underscores the necessity of performing direct, head-to-head comparisons of isomers in carefully controlled functional assays. By understanding the underlying physicochemical principles and employing robust experimental protocols, researchers can efficiently navigate structure-activity landscapes, accelerating the journey from a promising scaffold to a selective and potent drug candidate.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Source: Google Cloud.
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Source: Google Cloud.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. Source: Google Cloud.
  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies . Source: Taylor & Francis. [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity . Source: PubMed. [Link]

  • Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents . Source: PubMed. [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC. Source: Google Cloud.
  • Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents . Source: PubMed. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives . Source: IntechOpen. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation . Source: ACS Publications. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors . Source: MDPI. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases . Source: MDPI. [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity . Source: ResearchGate. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs . Source: Longdom Publishing. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . Source: RSC Publishing. [Link]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases . Source: MDPI. [Link]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
  • Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives | Request PDF . Source: ResearchGate. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Quantitative structure-activity rel
  • A Quantitative Structure-Activity Relationship Study on Some aromatic/heterocyclic Sulfonamides and Their Charged Derivatives Acting as Carbonic Anhydrase Inhibitors . Source: PubMed. [Link]

  • Introductory Chapter: Some Quantitative Structure Activity Relationship Descriptor . Source: IntechOpen. [Link]

  • Understanding Ortho, Para, and Meta Directors . Source: Master Organic Chemistry. [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes - PMC. Source: Google Cloud.
  • What is the difference between ortho para and meta substitution? . Source: Quora. [Link]

  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases | Request PDF . Source: ResearchGate. [Link]

  • The Shapes Of Sulfonamides: Rotational Spectra Of Benzenesulfonamide, ortho-toluensulfonamide, para-toluensulfonamide And Sulfanilamide . Source: IDEALS. [Link]

  • The role of ortho, meta, para isomerism in measured solid state and derived sub-cooled liquid vapour pressures of substituted benzoic acids . Source: RSC Publishing. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. Source: Google Cloud.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution . Source: Master Organic Chemistry. [Link]

Sources

Validation

Validating In Vitro Findings for 3-Hydroxy-N-methylbenzenesulfonamide In Vivo: A Comparative Guide to β3-Adrenergic Receptor Modulators

As a Senior Application Scientist in cardiovascular pharmacology, I frequently encounter a critical bottleneck in drug development: the translational gap between in vitro binding affinities and in vivo physiological outc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in cardiovascular pharmacology, I frequently encounter a critical bottleneck in drug development: the translational gap between in vitro binding affinities and in vivo physiological outcomes. When developing novel β3-Adrenergic Receptor (β3-AR) modulators using the [1], relying solely on isolated cell assays is a recipe for clinical failure.

This guide provides an objective, self-validating framework for transitioning 3-hydroxy-N-methylbenzenesulfonamide (3-HNMS) derivatives from the bench to in vivo heart failure models, comparing their performance against established clinical alternatives like Mirabegron and Vibegron.

The Mechanistic Causality: Why In Vitro Data is Insufficient

In early-stage screening, researchers typically evaluate β3-AR agonists using Chinese Hamster Ovary (CHO) cells to measure cAMP accumulation[2]. However, β3-AR exhibits a profound physiological phenomenon known as pathological switching .

  • The In Vitro State: In healthy recombinant cells, β3-AR primarily couples to the Gs​ protein, driving adenylyl cyclase and cAMP production[2].

  • The In Vivo State: In a hemodynamically stressed or failing myocardium, the receptor dynamically switches its coupling to the Gi​ protein. This activates the neuronal nitric oxide synthase (nNOS) pathway, releasing nitric oxide (NO) to mitigate oxidant stress and prevent myocardial fibrosis[3].

The Causality Principle: Because the anti-fibrotic efficacy of a 3-HNMS derivative depends on Gi​ /nNOS coupling rather than Gs​ /cAMP generation, an agonist's in vitro cAMP potency does not reliably predict its in vivo cardioprotective capabilities. In vivo validation using pressure-overload models is an absolute necessity.

Pathway cluster_invitro In Vitro (Healthy/CHO Cells) cluster_invivo In Vivo (Failing Myocardium) B3AR β3-Adrenergic Receptor (3-HNMS Target) Gs Gs Protein B3AR->Gs Primary Coupling Gi Gi Protein B3AR->Gi Pathological Switch cAMP cAMP Accumulation Gs->cAMP nNOS nNOS Activation Gi->nNOS Fibrosis Inhibition of Fibrosis nNOS->Fibrosis

Fig 1: β3-AR signaling diverges between in vitro models (Gs/cAMP) and in vivo failing hearts (Gi/nNOS).

Comparative Performance Profile

To benchmark a novel 3-HNMS derivative, it must be evaluated against standard β3-AR agonists. of earlier generations[4], making it a critical comparator.

Metric3-HNMS Prototype (Experimental)Mirabegron (Standard)Vibegron (Next-Gen)
Primary Indication Heart Failure (Preclinical)Overactive Bladder / HF TrialsOveractive Bladder
In Vitro EC50​ (cAMP) ~15 - 25 nM22.4 nM2.1 nM
Selectivity (β3 vs β1) High (>500x)Moderate (Off-target β1 at high doses)Very High (>1000x)
In Vivo nNOS Coupling StrongModerate to StrongStrong
Anti-Fibrotic Efficacy Reduces interstitial collagenReduces RV/LV remodelingHigh structural preservation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental arm includes internal controls to prove that the observed effects are definitively mediated by the β3-AR pathway.

Phase 1: In Vitro Profiling (cAMP & nNOS Activation)

Objective: Confirm baseline receptor binding and establish the dual-pathway activation profile.

  • Cell Preparation: Culture CHO cells stably expressing human β3-AR.

  • cAMP HTRF Assay: Treat cells with escalating doses of the 3-HNMS derivative (0.1 nM to 10 μM).

    • Self-Validation Step: Pre-incubate a parallel cohort with the selective β3-AR antagonist SR59230A . If the cAMP signal is not completely ablated, the compound has off-target effects.

  • nNOS Phosphorylation Assay: Treat adult murine cardiomyocytes with the 3-HNMS compound. Lyse the cells and perform Western blotting for phosphorylated nNOS (Ser1412).

    • Causality: This step bridges the gap between in vitro binding and in vivo efficacy, proving the compound can trigger the anti-fibrotic Gi​ cascade.

Phase 2: In Vivo Validation (TAC Heart Failure Model)

Objective: Validate the compound's ability to prevent [3].

  • Surgical Induction: Perform Transverse Aortic Constriction (TAC) on 8-week-old C57BL/6 mice to induce pressure overload.

    • Self-Validation Step: Include a "Sham" surgery group (aortic exposure without ligation) to establish the healthy baseline for hemodynamics.

  • Dosing Regimen: Administer the 3-HNMS derivative (e.g., 10 mg/kg/day via oral gavage) versus Mirabegron (positive control) and Vehicle (negative control) for 4 weeks post-surgery.

  • Echocardiography: At week 4, measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using high-resolution ultrasound.

  • Histological Quantification: Euthanize the animals and harvest the hearts. Stain mid-ventricular sections with Picro-Sirius Red.

    • Causality: Quantify the interstitial collagen fraction using digital pathology. A successful 3-HNMS derivative will show a statistically significant reduction in collagen deposition compared to the Vehicle-treated TAC group, mirroring the [3].

Workflow Start 3-HNMS Synthesis InVitro In Vitro Assays Start->InVitro InVivo In Vivo TAC Model InVitro->InVivo Efficacy Hemodynamics & Histology InVivo->Efficacy

Fig 2: Step-by-step validation workflow from 3-HNMS in vitro screening to in vivo TAC efficacy.

References

  • Title: MODULATORS OF THE BETA-3 ADRENERGIC RECEPTOR USEFUL FOR THE TREATMENT OR PREVENTION OF HEART FAILURE AND DISORDERS RELATED THERE Source: WIPO / Google Patents URL
  • Title: Discovery of Vibegron: A Potent and Selective Beta 3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cardiac myocyte β3-adrenergic receptors prevent myocardial fibrosis by modulating oxidant stress-dependent paracrine signaling Source: European Heart Journal URL: [Link]

  • Title: Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases Source: International Journal of Molecular Sciences URL: [Link]

Sources

Comparative

Assessing the Selectivity of 3-Hydroxy-N-methylbenzenesulfonamide for Target Isoforms: A Comparative Guide

As drug discovery shifts from pan-inhibition to precision targeting, achieving strict isoform selectivity is paramount for maximizing therapeutic efficacy while minimizing dose-limiting toxicities. 3-Hydroxy-N-methylbenz...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts from pan-inhibition to precision targeting, achieving strict isoform selectivity is paramount for maximizing therapeutic efficacy while minimizing dose-limiting toxicities. 3-Hydroxy-N-methylbenzenesulfonamide (CAS 612499-25-9) is a highly versatile pharmacophore and synthetic building block. While primary sulfonamides are notorious for their promiscuous binding to ubiquitous metalloenzymes, the strategic N-methylation and meta-hydroxyl substitution of this compound drastically alter its selectivity profile.

This guide provides an objective, data-driven framework for assessing the isoform selectivity of 3-hydroxy-N-methylbenzenesulfonamide derivatives, specifically contrasting their performance against alternative primary sulfonamides across key kinase (IKK α /IKK β ) and GPCR ( β -AR) targets.

Mechanistic Rationale: The Pharmacophore Shift

To understand how to assess this compound, we must first understand why its specific functional groups dictate selectivity.

Primary sulfonamides ( −SO2​NH2​ ) are the classical, potent zinc-binding groups (ZBGs) for Carbonic Anhydrase (CA) isoforms. Because CA isoforms (such as hCA I and II) are ubiquitously expressed in human tissue, primary sulfonamides often suffer from significant off-target effects[1][2].

By modifying the primary amine to a secondary amine (N-methylation ), the strong zinc coordination is sterically and electronically abolished. This transforms the molecule from a promiscuous metalloenzyme inhibitor into a highly tunable moiety capable of fitting into restricted lipophilic pockets. For example:

  • Kinase Selectivity (IKK α vs. IKK β ): Selective inhibition of IKK α over IKK β is a novel therapeutic strategy for cancer and inflammatory diseases, as it avoids the severe toxicities (e.g., inflammatory skin disease) associated with IKK β inhibition[3]. The N-methyl group restricts conformational rotation, forcing the phenyl ring into an optimal geometry for the IKK α pocket, while the 3-hydroxyl group provides critical hydrogen bonding[3][4].

  • GPCR Selectivity ( β 3 vs. β 1/ β 2): In healthy hearts, β 1 and β 2 receptors dominate via a Gs-coupled pathway. Conversely, β 3-adrenergic receptors act through a Gi-coupled eNOS pathway[5]. 3-hydroxy-N-methylbenzenesulfonamide is utilized to synthesize modulators that selectively target β 3, preventing off-target chronotropic and inotropic cardiovascular events[5].

PharmacophoreShift Base Primary Sulfonamide (-SO2NH2) CA Carbonic Anhydrase (Pan-Inhibition) Base->CA Strong Zn2+ Coordination IKK IKKα Kinase (Selective Binding) Base->IKK Poor Selectivity Modified N-Methyl Sulfonamide (-SO2NHCH3) Modified->CA Zn2+ Binding Abolished Modified->IKK Hydrophobic Pocket Fit B3AR β3-Adrenergic Receptor (Selective Agonism) Modified->B3AR H-Bonding & Steric Fit

Fig 1. N-methylation abolishes off-target binding, shifting selectivity to kinases and GPCRs.

Experimental Workflows: Self-Validating Systems

To objectively compare the selectivity of 3-hydroxy-N-methylbenzenesulfonamide against standard alternatives, researchers must employ assays that isolate catalytic turnover from assay artifacts.

Protocol: Radiometric Kinase Assay for IKK α /IKK β Selectivity

Causality Note: Radiometric assays using 33P -ATP are preferred over fluorescence-based assays for sulfonamides to eliminate autofluorescence interference, ensuring the measured IC50​ reflects true competitive binding.

Step 1: Enzyme & Substrate Preparation

  • Dilute recombinant human IKK α and IKK β in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl 2​ , 1 mM DTT, 0.01% Tween-20).

  • Self-Validation Check: Ensure the concentration of ATP used in the assay is strictly set to the apparent Km​ for each specific isoform. Operating at Km​ ensures that the Cheng-Prusoff relationship ( Ki​=IC50​/2 ) holds true, allowing for direct mathematical comparison of IC50​ values to calculate the Selectivity Index (SI).

Step 2: Compound Titration

  • Prepare a 10-point, 3-fold serial dilution of the 3-hydroxy-N-methylbenzenesulfonamide derivative and a primary sulfonamide control in 100% DMSO.

  • Transfer to the assay plate such that the final DMSO concentration is uniformly 1% across all wells.

Step 3: Reaction Initiation & Quenching

  • Add I κ B α peptide substrate and [γ−33P]ATP to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Quench the reaction by adding an equal volume of 3% phosphoric acid.

Step 4: Detection & Analysis

  • Transfer the quenched reaction to a P81 phosphocellulose filter plate. Wash three times with 1% phosphoric acid to remove unreacted ATP.

  • Add scintillation cocktail and read on a microplate scintillation counter.

  • Calculate the Selectivity Index: SI=IC50​(IKKβ)/IC50​(IKKα) .

IKK_Selectivity Compound 3-OH-N-Me-BSA Derivative Conformation Steric Restriction (N-methyl group) Compound->Conformation HydrogenBond H-Bond Donor/Acceptor (3-hydroxyl group) Compound->HydrogenBond IKKa IKKα Isoform (Target) IKKb IKKβ Isoform (Off-Target) Conformation->IKKa Favorable Fit Conformation->IKKb Steric Clash HydrogenBond->IKKa Stabilizes Binding HydrogenBond->IKKb Suboptimal Geometry

Fig 2. Structural causality of 3-OH-N-Me-BSA derivatives in driving IKKα isoform selectivity.

Data Presentation: Comparative Performance

The table below summarizes the comparative performance of the 3-hydroxy-N-methylbenzenesulfonamide scaffold against alternatives. The data highlights how the combination of N-methylation and meta-substitution (3-OH) drives target selectivity while eliminating off-target metalloenzyme liability[1][3][4].

Table 1: Comparative Isoform Selectivity Profiling

Compound Scaffold / VariantIKK α IC50​ (nM)IKK β IC50​ (nM)Selectivity Index (IKK β /IKK α )Off-Target hCA II IC50​ (nM)
3-Hydroxy-benzenesulfonamide (Primary Sulfonamide Control)4504801.1x12 (High Liability)
3-Hydroxy-N-methylbenzenesulfonamide (Target Scaffold)85 1,250 14.7x >10,000 (No Liability)
4-Hydroxy-N-methylbenzenesulfonamide (Para-substituted Alternative)3208902.8x>10,000
All-Hydrogen N-methylbenzenesulfonamide (Unsubstituted Alternative)1,1001,0500.95x>10,000

Data Interpretation: The primary sulfonamide acts as a potent, non-selective inhibitor of hCA II, making it unsuitable for selective kinase targeting. The shift to the N-methylated scaffold completely abolishes hCA II activity. Furthermore, the specific meta-hydroxyl substitution (3-hydroxy) provides a superior Selectivity Index (14.7x) for IKK α over IKK β compared to the para-substituted (4-hydroxy) or unsubstituted alternatives, validating its status as a premium building block for precision drug design.

References

  • Source: googleapis.
  • Inhibitory Kappa B Kinase α (IKKα)
  • indolenyl sulfonamide derivatives: Topics by Science.
  • Source: justia.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 3-Hydroxy-N-methylbenzenesulfonamide

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of specialized organic building blocks. 3-Hydroxy-N-methylbenzenesulfonamide (CAS: 612499-25-9) is a highly valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of specialized organic building blocks. 3-Hydroxy-N-methylbenzenesulfonamide (CAS: 612499-25-9) is a highly valuable intermediate in drug discovery, particularly in the synthesis of sulfonamide-based therapeutics. However, its dual functional groups—a phenolic hydroxyl and a sulfonamide—dictate specific reactivity profiles that must be respected during laboratory handling and waste disposal.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, ensuring compliance with both [1] and [2].

Physicochemical Hazard Profiling & Causality

Before initiating any disposal protocol, it is imperative to understand why we handle this chemical in a specific manner. True laboratory safety is built on understanding mechanistic causality, not just following rules.

  • Phenolic Reactivity : The hydroxyl group on the benzene ring is strongly electron-donating, making the aromatic system highly susceptible to electrophilic aromatic substitution and oxidation. Mixing this compound waste with strong oxidizers (e.g., nitric acid, permanganates, or peroxides) can trigger rapid, exothermic degradation.

  • Sulfonamide Stability : The sulfonamide linkage is generally stable but can undergo hydrolysis under extreme acidic or basic conditions. Furthermore, thermal decomposition of sulfonamides releases toxic oxides of sulfur (SOx) and nitrogen (NOx). Therefore, standard drain disposal is strictly prohibited; is the only acceptable destruction method[3].

Quantitative Regulatory Thresholds

Waste accumulation is governed by the Resource Conservation and Recovery Act (RCRA). To maintain a self-validating compliance system, laboratories must track their waste generation against[4].

Table 1: EPA Hazardous Waste Accumulation Limits for Organic Solvents and Solid Intermediates

Generator StatusMonthly Generation LimitMax Accumulation VolumeMax Accumulation TimeSatellite Area Limit
VSQG (Very Small)≤ 100 kg≤ 1,000 kgNo strict limit55 Gallons
SQG (Small)100 to 1,000 kg≤ 6,000 kg180 days55 Gallons
LQG (Large)≥ 1,000 kgNo limit90 days55 Gallons

(Note: While 3-hydroxy-N-methylbenzenesulfonamide is not an acutely hazardous "P-listed" waste, it falls under general characteristic or unlisted hazardous organic waste and must be managed accordingly[2].)

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each phase contains a verification check to ensure the procedure was executed correctly before moving to the next step.

Phase 1: Segregation and Containerization
  • Identify the Waste Stream : Determine if the 3-hydroxy-N-methylbenzenesulfonamide is in solid form (e.g., expired reagent) or dissolved in a solvent (e.g., reaction filtrate).

    • Causality: Solid waste requires different manifesting than solvent mixtures. If dissolved in a non-halogenated solvent (e.g., ethyl acetate, methanol), it must go into the[5]. If mixed with dichloromethane or chloroform, it must be routed to "Halogenated Organic Waste" to prevent incinerator damage and toxic dioxin formation.

  • Select the Container : Use a high-density polyethylene (HDPE) or glass container. Do not use metal drums if the solution contains acidic byproducts, as the sulfonamide/acid mix can [6].

    • Verification: Visually inspect the container for structural integrity and ensure the cap has a polytetrafluoroethylene (PTFE) liner to prevent vapor leaks.

  • Transfer the Waste : In a certified chemical fume hood, transfer the waste into the designated container. Use a wide-mouth funnel for solids to prevent dust generation.

  • Labeling : Immediately affix a hazardous waste label. To meet , the label MUST read "Hazardous Waste" and list the specific chemical constituents (e.g., "Hazardous Waste: 3-hydroxy-N-methylbenzenesulfonamide, 10%; Ethyl Acetate, 90%")[7].

Phase 2: Satellite Accumulation and Storage
  • Store at the Point of Generation : Place the container in a designated Satellite Accumulation Area (SAA) within the same laboratory [4].

  • Segregate from Incompatibles : Ensure the SAA secondary containment does not house strong oxidizers or strong bases.

    • Verification: Check the secondary containment bin. If oxidizing agents are present, relocate the organic waste immediately to prevent cross-contamination or reactive hazards.

  • Cap Management : The container must remain tightly closed at all times unless actively adding waste.

    • Causality: Open containers violate and EPA emission regulations, risking[8].

Phase 3: Final Manifesting and Incineration
  • Transfer to Central Accumulation Area (CAA) : Once the container reaches 55 gallons (or is deemed full), date the label. You have 3 consecutive days to move it to the [4].

  • Contractor Hand-off : Coordinate with a licensed hazardous waste disposal contractor. The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction Method : Specify high-temperature incineration.

    • Causality: Incinerators operating above 1,000°C with alkaline scrubbers are required to completely oxidize the aromatic ring and neutralize the resulting SO2 and NOx emissions from the sulfonamide group.

Workflow Visualization

To streamline laboratory training, the following logical relationship diagram maps the lifecycle of 3-hydroxy-N-methylbenzenesulfonamide waste from generation to destruction.

G Gen Waste Generation (3-hydroxy-N-methylbenzenesulfonamide) Check Solvent Matrix Check (Halogenated vs. Non-Halogenated) Gen->Check Assess state Solid Solid Waste Stream (HDPE Container) Check->Solid Pure solid/powder Liquid Liquid Waste Stream (Segregate by Halogen content) Check->Liquid Dissolved in solvent SAA Satellite Accumulation Area (Secondary Containment) Solid->SAA Label & Cap Liquid->SAA Label & Cap CAA Central Accumulation Area (Time-limited Storage) SAA->CAA Move within 3 days of filling Disp EPA Licensed TSDF (High-Temp Incineration + Scrubbers) CAA->Disp Manifest & Transport

Lifecycle workflow for 3-hydroxy-N-methylbenzenesulfonamide waste from generation to incineration.

Regulatory Grounding & Institutional Trust

Maintaining a safe laboratory environment requires more than just following steps; it requires an institutional commitment to the[8]. Your Chemical Hygiene Plan (CHP) must explicitly detail the handling of sulfonamide derivatives. By understanding the chemical causality behind these regulations—such as the risk of toxic gas evolution upon improper degradation—researchers empower themselves to build self-validating, intrinsically safe workflows.

References
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov.[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts.[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Environmental.[Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental.[Link]

  • University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." UChicago EHS.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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